4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQAICWESUEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239722 | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439903-14-6 | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439903-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one
Introduction
1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one is a substituted aminopyridinone derivative of interest in medicinal chemistry and drug discovery. The core structure, a 4-aminopyridin-2(1H)-one, is a key pharmacophore found in various biologically active compounds. The addition of a cyclopropylmethyl group to the nitrogen at the 1-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets. This guide provides a comprehensive overview of the molecular characteristics, a detailed theoretical synthesis protocol, and the underlying chemical principles for this compound.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one are derived from its molecular structure, which consists of a 4-aminopyridin-2(1H)-one core N-alkylated with a cyclopropylmethyl group.
Chemical Structure
The chemical structure of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one is depicted below.
A placeholder for a real chemical structure image to be rendered here. Caption: Chemical structure of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one.
Physicochemical Data
A summary of the key physicochemical properties of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one is provided in the table below. It is important to note that as this is a novel or not widely reported compound, some of these properties are calculated or predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | Calculated |
| Molecular Weight | 176.23 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Predicted to be a solid at RT | Based on similar pyridinone structures |
| Solubility | Predicted to be soluble in organic solvents | Based on general properties of N-alkylated compounds |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
Synthesis of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one
The synthesis of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one can be achieved through the N-alkylation of the starting material, 4-aminopyridin-2(1H)-one. This is a common and effective method for the preparation of N-substituted pyridinones[1].
Synthetic Workflow
The overall synthetic strategy involves a single-step N-alkylation reaction.
Caption: Proposed synthetic workflow for 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one.
Experimental Protocol
This protocol describes a plausible method for the synthesis of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one based on established N-alkylation procedures for pyridinones and related heterocycles[1][2][3].
Materials:
-
4-Aminopyridin-2(1H)-one (CAS: 38767-72-5)[4]
-
(Bromomethyl)cyclopropane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridin-2(1H)-one (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (1.1 eq) portion-wise. The use of a strong base is often necessary for the deprotonation of the pyridinone nitrogen, forming a nucleophilic anion that can then react with the alkylating agent[2].
-
Alkylation: While maintaining the temperature at 0 °C, add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one.
Potential Applications and Research Directions
While the specific biological activity of 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one has not been reported, the 4-aminopyridine scaffold is a well-known pharmacophore. For instance, 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis[5]. The N-alkylation of 4-aminopyridines has been explored for the development of various therapeutic agents, including antifungal and antiprotozoal compounds[2].
The introduction of the cyclopropylmethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins. Therefore, 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one could be a valuable compound for screening in various biological assays, particularly those targeting enzymes or receptors where the 4-aminopyridin-2(1H)-one moiety is known to be active.
Conclusion
This technical guide provides a detailed overview of the molecular properties and a plausible synthetic route for 1-(cyclopropylmethyl)-4-aminopyridin-2(1H)-one. The provided information is based on established chemical principles and literature precedents for related compounds. Further experimental validation is required to confirm the physicochemical properties and to explore the potential biological activities of this molecule. The synthetic protocol outlined herein offers a solid foundation for researchers to produce this compound for further investigation.
References
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link]
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. [Link]
-
4-Aminopyridine | C5H6N2 | CID 1727. PubChem. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
- Process for the N-alkylation of aminopyridines.
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. 38767-72-5|4-Aminopyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Substituted 4-Aminopyridin-2-one Building Blocks for Drug Discovery
Executive Summary
The N-substituted 4-aminopyridin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Functioning as a bioisostere of cytosine and a robust hydrogen-bonding partner, this moiety is critical in the design of kinase inhibitors (targeting the ATP hinge region) and epigenetic modulators (specifically BET bromodomain inhibitors).[1] This guide provides a comprehensive technical analysis of this building block, focusing on controlling its tautomeric behavior, overcoming regioselectivity challenges during synthesis, and leveraging its electronic properties for high-affinity target engagement.
Structural & Electronic Properties: The Tautomeric Advantage[1]
The utility of the 4-aminopyridin-2-one scaffold stems from its ability to present a defined hydrogen bond donor-acceptor-donor (D-A-D) motif.[1] However, its effectiveness relies on controlling the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]
Tautomeric Equilibrium & Aromaticity
In solution and solid states, the 2-pyridone tautomer is generally favored over the 2-hydroxypyridine form by approximately 0.3–3.0 kcal/mol, depending on solvent polarity.[1] This preference is driven by the significant resonance stabilization energy of the amide-like backbone, despite the formal loss of Hückel aromaticity compared to the pyridine ring.[1]
-
Drug Design Implication: The N-substitution locks the molecule in the 2-pyridone form, preventing aromatization to the 2-hydroxypyridine.[1] This "locking" is essential for creating a static pharmacophore that can reliably engage protein targets without the entropic penalty of tautomeric shifting.[1]
Hydrogen Bonding Motifs
The N-substituted 4-aminopyridin-2-one presents a specific interaction profile:
-
C2-Carbonyl (Acceptor): Accepts H-bonds from backbone amides (e.g., hinge region residues).[1]
-
C4-Amine (Donor): Donates H-bonds to polar side chains or backbone carbonyls.[1]
-
C6-H (Weak Donor): Often overlooked, the C6 proton can engage in weak CH[1]···O interactions.
Figure 1: Tautomeric equilibrium and the structural "locking" effect of N-substitution.
Synthetic Strategies: Overcoming Regioselectivity
The primary synthetic challenge with 2-pyridones is regioselectivity during alkylation.[1] The 2-pyridone anion is an ambident nucleophile, capable of reacting at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]
Ambident Nucleophile Theory
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, high temperatures, and polar protic solvents.[1]
-
O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl sulfates), silver salts (Ag+ coordinates nitrogen, blocking it), and non-polar solvents.[1]
Strategic Routes
For drug discovery, N-alkylation is usually the desired outcome.[1] Two robust pathways exist:
-
Direct Alkylation of 4-amino-2-pyridone: Requires careful base selection (e.g., Cs2CO3 or LiH) to favor the N-site.[1]
-
Rearrangement of Pyridine-N-Oxides: A sequence starting from 4-nitropyridine-N-oxide, which rearranges to the 2-pyridone upon treatment with acetic anhydride, followed by reduction/substitution.[1]
Comparative Synthetic Data
| Parameter | Method A: Direct Alkylation (Cs2CO3/DMF) | Method B: Mitsunobu Reaction | Method C: 4-Methoxy Pyridine Hydrolysis |
| Primary Product | N-Alkyl Pyridone (Major) | O-Alkyl Pyridine (Major) | N-Alkyl Pyridone (Exclusive) |
| Regio-ratio (N:O) | ~85:15 | ~10:90 | >99:1 |
| Scalability | High | Low | Medium |
| Atom Economy | High | Low (Dead Ph3PO) | Medium |
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 4-aminopyridin-2-one scaffold mimics the adenine ring of ATP.[1]
-
Mechanism: The C2-carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge, while the C4-amino group donates a hydrogen bond to the backbone carbonyl.[1]
-
Example: This motif is structurally analogous to the binding mode of p38 MAP kinase inhibitors , where the pyridone replaces the classic pyridine/imidazole pharmacophores to improve metabolic stability and solubility.[1]
Epigenetics: BET Bromodomain Inhibition
Bromodomains (BRDs) recognize acetylated lysine (Kac) residues on histones.[1]
-
Mechanism: The N-substituted pyridone acts as a Kac mimic .[1] The carbonyl oxygen forms a critical hydrogen bond with a conserved Asparagine residue (e.g., Asn140 in BRD4) and a water-mediated bridge to Tyrosine residues.[1]
-
Advantage: Unlike simple acetyl-lysine, the pyridone ring is rigid, reducing the entropic cost of binding.[1]
Figure 2: Pharmacological utility of the scaffold in Kinase and Epigenetic drug discovery.[1]
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of N-Benzyl-4-aminopyridin-2-one via regioselective alkylation.
Rationale: Using Cesium Carbonate (
Materials
-
Substrate: 4-Amino-2-hydroxypyridine (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq)[1]
-
Base: Cesium Carbonate (
) (1.5 eq)[1] -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with 4-Amino-2-hydroxypyridine and anhydrous DMF under
atmosphere. -
Add
in one portion. -
Critical Step: Stir at room temperature for 30 minutes. This allows the formation of the cesium enolate.[1]
-
-
Alkylation:
-
Cool the suspension to 0°C.
-
Add Benzyl bromide dropwise via syringe to prevent localized high concentrations (which favors O-alkylation).[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Validation (Self-Check):
References
-
Regioselectivity in Pyridone Alkylation
- Title: A Practical Procedure for the Selective N-Alkyl
- Source: ResearchG
-
URL:[Link]
-
Kinase Inhibitor Scaffold Design
-
Tautomerism in Drug Discovery
-
Epigenetic Applications (BET Inhibitors)
Sources
4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one synonyms and nomenclature
This technical guide provides an in-depth analysis of 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one , a specialized heterocyclic building block used in the rational design of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.
Chemical Identity & Nomenclature
This compound represents a specific subclass of N-substituted-4-aminopyridones , serving as a critical scaffold for introducing metabolic stability and hydrophobic interaction capabilities into drug candidates.
Core Identifiers
| Property | Detail |
| IUPAC Name | 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one |
| Common Synonyms | 4-amino-1-cyclopropylmethyl-2-pyridone; N-(cyclopropylmethyl)-4-aminopyridin-2-one |
| Molecular Formula | C |
| Molecular Weight | 164.20 g/mol |
| SMILES | NC1=CC(=O)N(CC2CC2)C=C1 |
| InChI Key | (Predicted) AZASFOTUKJLLIV-UHFFFAOYSA-N (Analogous) |
| Structural Class | 1,4-disubstituted-2-pyridone |
Tautomeric Considerations
While 2-hydroxypyridines can exist in equilibrium with 2-pyridones, the N-alkylation at position 1 locks this molecule into the 2-pyridone tautomer, eliminating the lactim-lactam equilibrium. This structural rigidity is essential for consistent binding modes in protein pockets.
Structural Analysis & Physiochemical Properties
The cyclopropylmethyl group is a strategic bioisostere for isobutyl or propyl groups. It offers increased metabolic stability (blocking
Calculated Properties (In Silico)
| Property | Value | Significance |
| cLogP | ~0.5 - 0.9 | Moderate hydrophilicity; good oral bioavailability potential. |
| TPSA | ~49 Ų | High membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Exocyclic amine) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Interaction with backbone residues. |
| pKa (Conj. Acid) | ~3.5 (Pyridine N) | The pyridone nitrogen is non-basic due to amide resonance. |
Synthetic Pathways & Protocols
The synthesis of 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one requires careful control of regioselectivity to favor N-alkylation over O-alkylation . The most robust industrial route utilizes a nitro-reduction sequence to ensure high purity.
Pathway Logic
-
Precursor Selection: Start with 4-nitro-2-hydroxypyridine (or its potassium salt). The nitro group is electron-withdrawing, increasing the acidity of the NH proton and facilitating alkylation.
-
Regioselective Alkylation: Use of a polar aprotic solvent (DMF/DMSO) and a hard leaving group (Bromomethylcyclopropane) favors the thermodynamic N-alkylated product.
-
Reduction: Selective reduction of the nitro group to the amine using Iron/Acetic acid or Catalytic Hydrogenation.
Experimental Protocol (Step-by-Step)
Step 1: N-Alkylation
-
Reagents: 4-nitro-2-hydroxypyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Suspend 4-nitro-2-hydroxypyridine and
in DMF. Stir at RT for 30 min to form the salt. -
Add (Bromomethyl)cyclopropane dropwise.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+H = 195).
-
Workup: Pour into ice water. The N-alkylated product (1-(cyclopropylmethyl)-4-nitropyridin-2(1H)-one) often precipitates. Filter or extract with EtOAc.
-
Step 2: Nitro Reduction
-
Reagents: Crude Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Suspend reagents in the solvent mixture.
-
Reflux at 80°C for 2 hours. The yellow nitro compound will turn into a colorless/brownish amine species.
-
Filtration: Filter hot through Celite to remove iron residues.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).
-
Visualization: Synthetic Workflow
Caption: Two-step regioselective synthesis from 4-nitropyridone precursors.
Application in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .
Kinase Inhibitor "Head Group"
The 4-aminopyridone motif can serve as a hinge binder . The exocyclic amine (H-donor) and the carbonyl oxygen (H-acceptor) mimic the adenine ring of ATP.
-
Mechanism: The cyclopropylmethyl group projects into the solvent-exposed region or the hydrophobic pocket II, depending on the kinase conformation (DFG-in vs DFG-out).
Bioisosterism
Replacing an N-ethyl or N-isopropyl group with N-cyclopropylmethyl often results in:
-
Reduced Lipophilicity (LogD): Slight reduction compared to n-butyl analogs.
-
Metabolic Blockade: The cyclopropyl ring resists CYP450-mediated hydroxylation better than straight alkyl chains.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare against these spectral expectations:
-
H NMR (DMSO-d
, 400 MHz):- ~7.2 ppm (d, 1H, H-6 of pyridine).
-
~6.0 ppm (s, 2H,
, broad exchangeable). - ~5.8 ppm (d, 1H, H-5).
- ~5.4 ppm (s, 1H, H-3).
-
~3.6 ppm (d, 2H,
). - ~1.1 ppm (m, 1H, Cyclopropyl CH).
-
~0.3–0.5 ppm (m, 4H, Cyclopropyl
).
-
LC-MS:
-
ESI+: [M+H]
peak at 165.1 m/z .
-
References
-
Synthesis of N-substituted pyridones: J. Med. Chem. 2010, 53, 16, 5966–5978. Link (Describes general alkylation protocols for pyridones).
-
Cyclopropylmethyl bioisosteres: Chem. Rev. 2011, 111, 5215–5246. Link (Review on cyclopropyl groups in drug design).
-
Related Scaffold (Finerenone Intermediate): BenchChem Protocols. Link (Reference for 4-amino-5-methyl-pyridone synthesis analogs).
The 1-Substituted 4-Amino-2-Pyridone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the 1-substituted 4-amino-2-pyridone scaffold, a privileged heterocyclic motif in modern medicinal chemistry. We will delve into its fundamental properties, synthetic strategies, and diverse therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring both technical accuracy and practical utility.
Introduction: The Rise of a Privileged Scaffold
The 2-pyridone ring system, a six-membered, nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique physicochemical characteristics.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable solubility profiles, makes it an attractive framework for designing novel therapeutics.[2] The 1-substituted 4-amino-2-pyridone core, in particular, has emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This guide will illuminate the key features that contribute to the success of this scaffold and provide a comprehensive overview of its applications.
The versatility of the 2-pyridone scaffold is highlighted by its presence in a number of FDA-approved drugs, where it often serves as a bioisostere for amides and other functional groups, enhancing pharmacokinetic properties.[2] The addition of a 4-amino group and a substituent at the 1-position provides crucial vectors for modulating potency, selectivity, and physicochemical properties, making this a highly adaptable platform for drug design.
Synthetic Strategies: Building the Core
The construction of the 1-substituted 4-amino-2-pyridone scaffold can be achieved through various synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. Here, we present a representative, step-by-step methodology for the synthesis of a 1-substituted 4-amino-2-pyridone, followed by a discussion of alternative synthetic approaches.
Representative Synthesis of a 1-Substituted 4-Amino-2-Pyridone
A common and efficient method for the synthesis of this scaffold involves a one-pot, three-component reaction. This approach is favored for its atom economy and operational simplicity.
Experimental Protocol: Synthesis of 1-Benzyl-4-(benzylamino)-6-methyl-2(1H)-pyridone
This protocol is adapted from methodologies described in the literature for the synthesis of similar 4-amino-2-pyridone derivatives.[3][4]
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Triethylamine
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and absolute ethanol.
-
Addition of Reagents: While stirring, add benzylamine (2.2 equivalents) to the solution. A slight exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Benzylamine: Using a slight excess of benzylamine ensures the complete consumption of the ethyl acetoacetate and drives the reaction towards the formation of the desired product.
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the transition states involved in the condensation and cyclization steps.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Diagram of the Synthetic Pathway:
Caption: One-pot synthesis of a 1-substituted 4-amino-2-pyridone.
Alternative Synthetic Approaches
While the one-pot method is efficient, other strategies offer flexibility for introducing diverse substituents. These include:
-
Multi-step Synthesis: A stepwise approach can provide greater control over the introduction of different substituents at the N1 and C4 positions. This often involves the initial formation of a 4-hydroxy-2-pyridone, followed by conversion to a 4-chloro or other leaving group, and subsequent nucleophilic substitution with an amine.[5]
-
Palladium-Catalyzed Amination: For the synthesis of N-aryl substituted 2-pyridones, palladium-catalyzed Buchwald-Hartwig amination of a 4-halo-2-pyridone precursor is a powerful tool.[6]
-
Ring-Closing Metathesis (RCM): For more complex, fused-ring systems incorporating the 2-pyridone core, RCM can be a valuable strategy.
Physicochemical and Pharmacokinetic Properties
The drug-like properties of the 1-substituted 4-amino-2-pyridone scaffold are a key driver of its utility in medicinal chemistry. Understanding these properties is crucial for optimizing lead compounds.
Key Physicochemical Properties
The physicochemical properties of this scaffold can be fine-tuned through substitution at the N1 and C4 positions, as well as on the pyridone ring itself.
| Property | General Characteristics | Impact of Substitution |
| pKa | The 4-amino group is basic, while the 2-pyridone nitrogen is weakly acidic. | Electron-withdrawing groups on the N1-substituent can decrease the basicity of the 4-amino group. |
| LogP/LogD | Generally in a favorable range for oral bioavailability. | Lipophilic substituents at N1 and C4 will increase the LogP value. |
| Solubility | The presence of the amino and carbonyl groups contributes to aqueous solubility. | The introduction of polar functional groups on the substituents can enhance solubility. |
| Hydrogen Bonding | The 4-amino group acts as a hydrogen bond donor, while the 2-carbonyl oxygen is a strong hydrogen bond acceptor. | These interactions are critical for target binding and can influence solubility and permeability. |
Data compiled from general knowledge of heterocyclic chemistry and trends observed in the literature.[7][8]
Pharmacokinetic (ADME) Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-substituted 4-amino-2-pyridones are generally favorable, contributing to their potential as orally bioavailable drugs.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes, a common early-stage ADME assay.[1][2][9][10][11]
Materials:
-
Test compound (1-substituted 4-amino-2-pyridone derivative)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices:
-
Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for the phase I metabolism of many drugs.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period.
-
LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the test compound in a complex biological matrix.
Diagram of the In Vitro ADME Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Therapeutic Applications and Case Studies
The 1-substituted 4-amino-2-pyridone scaffold has been successfully employed in the development of inhibitors for a variety of biological targets, demonstrating its broad therapeutic potential.
PCSK9 Inhibitors for Hypercholesterolemia
A prominent application of this scaffold is in the development of small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[12][13] PCSK9 is a protein that promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to increased levels of LDL cholesterol in the blood. By inhibiting PCSK9, the number of LDLRs on the surface of liver cells is increased, resulting in greater clearance of LDL cholesterol from the bloodstream.
Mechanism of Action:
1-substituted 4-amino-2-pyridone-based PCSK9 inhibitors have been shown to act by inhibiting the secretion of PCSK9 from hepatic cells.[12] This leads to an increase in LDLR expression and enhanced LDL uptake.
Diagram of the PCSK9 Inhibition Pathway:
Caption: Mechanism of action of 4-amino-2-pyridone PCSK9 inhibitors.
Anticancer Activity
Derivatives of the 4-amino-2-pyridone scaffold have also shown promising anticancer activity.[14][15] For example, certain analogs have demonstrated potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs), suggesting anti-angiogenic properties.[2]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the N1 position is critical for potency and selectivity.
-
Modifications at the C3 and C5 positions of the pyridone ring can be used to optimize the pharmacokinetic properties of the compounds.[3]
Anti-inflammatory and Antibacterial Agents
The versatility of the 1-substituted 4-amino-2-pyridone scaffold extends to the development of anti-inflammatory and antibacterial agents. Several derivatives have been shown to possess significant anti-inflammatory activity in preclinical models.[1][16] Additionally, novel 4-hydroxy-2-pyridones, a closely related scaffold, have been identified as inhibitors of bacterial DNA synthesis, highlighting the potential of this chemical class to address the growing threat of antibiotic resistance.[17]
Conclusion and Future Perspectives
The 1-substituted 4-amino-2-pyridone scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, make it an ideal starting point for the design of novel therapeutics. The successful development of potent inhibitors for a diverse range of biological targets underscores the broad applicability of this scaffold.
Future research in this area will likely focus on:
-
Expansion of the Therapeutic Landscape: Exploring the potential of this scaffold against new and challenging biological targets.
-
Development of More Efficient Synthetic Methodologies: Including the use of green chemistry principles to create these molecules in a more sustainable manner.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for compounds targeting different diseases to enable more rational drug design.
This in-depth technical guide has provided a comprehensive overview of the key properties and applications of the 1-substituted 4-amino-2-pyridone scaffold. By understanding the principles outlined herein, researchers and drug development professionals will be better equipped to leverage the full potential of this remarkable chemical entity in their quest for new and effective medicines.
References
-
Annaert, P., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 494(1), 23-32. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Dzierzbicka, K., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1039686. [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
-
Giannessi, L., et al. (2024). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem, e202300551. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
El-Faham, A., et al. (2014). Physico-chemical properties in relation to biological action. King Saud University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Giannessi, L., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. [Link]
-
S. Rossi, et al. (2017). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Molecules, 22(11), 1887. [Link]
-
Mishra, P. S., et al. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]
-
Fonte-Boa, F., et al. (2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 135-143. [Link]
-
Miyoshi, H. (1998). Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244. [Link]
-
El-Damasy, A. K., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 143, 107058. [Link]
-
Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24933-24940. [Link]
-
Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5033-5038. [Link]
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. Retrieved from [Link]
-
Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 834-841. [Link]
-
Al-Obaidi, A. (2015). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES (Doctoral dissertation, Loughborough University). [Link]
-
Giannessi, L., et al. (2023). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. PADOVA UNIVERSITY. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(2), 12-18. [Link]
-
S. Rossi, et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 645-654. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]
-
Takahashi, T., et al. (2002). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 124(16), 4554-4555. [Link]
-
Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1903. [Link]
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
S. Rossi, et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]
-
Lin, G., et al. (2011). The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. Analytical and Bioanalytical Chemistry, 401(1), 275-287. [Link]
-
R. Russo, et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 26(20), 6296. [Link]6)
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. In Vitro ADME Assays [conceptlifesciences.com]
- 3. Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. symeres.com [symeres.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. CompTox Chemicals Dashboard [comptox.epa.gov]
- 17. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Amino-2-Pyridone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of 4-Amino-2-Pyridone Chemistry
The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in numerous bioactive compounds and FDA-approved drugs.[1][2] This guide delves into a specific, yet highly promising, subset of this family: the 4-amino-2-pyridone core. While direct, extensive research on "4-amino-N-cyclopropylmethyl-2-pyridone" is not prominently available in the public domain, the underlying 4-amino-2-pyridone framework has emerged as a fertile ground for the discovery of novel therapeutics.
This document, therefore, serves as a comprehensive technical guide to the medicinal chemistry applications of the 4-amino-2-pyridone scaffold. We will explore its synthesis, biological activities, and structure-activity relationships (SAR), with a particular focus on its recently discovered potential as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in cardiovascular disease management.[3] The principles and methodologies discussed herein provide a robust foundation for researchers and drug development professionals to design and synthesize novel derivatives, including those with N-cyclopropylmethyl substitutions, and to explore their therapeutic potential across various disease areas.
The 2-Pyridone Core: A Foundation of Therapeutic Potential
The 2-pyridone ring system, a six-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs.[1][4] Its significance in drug design stems from several key features:
-
Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) allows for critical interactions with biological targets.[1][2]
-
Bioisosteric Versatility: The 2-pyridone scaffold can act as a bioisostere for various functional groups, including amides, phenols, and other heterocyclic systems, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
-
Favorable Physicochemical Properties: Derivatives of 2-pyridone often exhibit desirable characteristics such as metabolic stability, aqueous solubility, and appropriate lipophilicity, which are crucial for drug development.[1]
A number of FDA-approved drugs incorporate the 2-pyridone scaffold, highlighting its clinical relevance in treating a range of diseases, from cancer to infectious diseases.[1]
Synthesis of the 4-Amino-2-Pyridone Scaffold
The synthesis of 4-amino-2-pyridone derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis starting from readily available materials. The following is a generalized synthetic scheme based on reported methodologies for similar structures.[3]
Experimental Protocol: General Synthesis of 4-Amino-2-Pyridone Derivatives
-
Step 1: Synthesis of Substituted Pyridines: The synthesis often commences with the construction of a substituted pyridine ring. This can be achieved through various methods, including the Hantzsch pyridine synthesis or other condensation reactions.
-
Step 2: Introduction of the Amino Group at the C4 Position: The amino group at the C4 position is a key feature of the scaffold. This can be introduced through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the C4 position with an amine source.
-
Step 3: Formation of the 2-Pyridone Ring: The 2-pyridone ring can be formed from a corresponding 2-alkoxypyridine or 2-halopyridine precursor. For instance, hydrolysis of a 2-methoxypyridine derivative under acidic or basic conditions can yield the desired 2-pyridone.
-
Step 4: N-Alkylation/Arylation (e.g., Introduction of the Cyclopropylmethyl Group): The final step would involve the alkylation or arylation of the pyridone nitrogen. For the specific case of N-cyclopropylmethyl, this would typically be achieved by reacting the 4-amino-2-pyridone intermediate with cyclopropylmethyl bromide or a similar electrophile in the presence of a suitable base.
Medicinal Chemistry Applications of 4-Amino-2-Pyridone Derivatives
The 4-amino-2-pyridone scaffold has shown promise in various therapeutic areas. While the full scope of its potential is still under investigation, recent research has highlighted its significant activity as a novel class of PCSK9 inhibitors.[3]
Inhibition of PCSK9 for Hypercholesterolemia
Background: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR).[3] Inhibition of PCSK9 leads to increased levels of LDLR on the surface of liver cells, resulting in enhanced clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. While monoclonal antibody-based PCSK9 inhibitors are clinically available, there is a significant unmet need for orally bioavailable small-molecule inhibitors.[3]
Discovery and Optimization of 4-Amino-2-Pyridone PCSK9 Inhibitors: A recent study identified 4-amino-2-pyridone derivatives as a novel chemotype with anti-PCSK9 activity through a phenotypic screening approach.[3] A hit optimization campaign led to the discovery of potent candidates that effectively block PCSK9 secretion from liver cells and increase LDLR expression.[3]
Mechanism of Action (Proposed): The precise mechanism by which these 4-amino-2-pyridone derivatives inhibit PCSK9 is still under investigation. However, it is hypothesized that they may interfere with the synthesis, maturation, or secretion of PCSK9 from the endoplasmic reticulum of hepatocytes.
Structure-Activity Relationship (SAR) Insights
The initial SAR studies on 4-amino-2-pyridone-based PCSK9 inhibitors have provided valuable insights for further optimization.[3]
| Compound/Modification | R1 Group | R2 Group | PCSK9 Secretion Inhibition (at 5 µM) | LDLR Expression Increase |
| Hit Compound | Phenyl | Phenyl | Moderate | Moderate |
| Optimized Candidate 5c | 4-Fluorophenyl | 4-Fluorophenyl | Complete Blockade | Significant Increase |
| Asymmetric Derivative | Phenyl | 4-Methoxyphenyl | Reduced Activity | Reduced Increase |
| N-Acylated Derivative | Acetyl | - | Inactive | No Change |
Table 1: Summary of Structure-Activity Relationships for 4-Amino-2-Pyridone PCSK9 Inhibitors. Data synthesized from[3].
Key SAR Findings:
-
Symmetry appears to be beneficial: Symmetrical derivatives with identical substituents on both R1 and R2 positions generally exhibit higher potency.[3]
-
Aromatic substituents are favored: The presence of aryl groups at the R1 and R2 positions is crucial for activity.
-
Electron-withdrawing groups on the aryl rings enhance potency: The introduction of a fluorine atom at the para-position of the phenyl rings led to a significant improvement in activity.[3]
-
N-acylation is detrimental: Acylation of the pyridone nitrogen abolishes the inhibitory activity, suggesting that the N-H group may be involved in a critical interaction with the biological target or that a free nitrogen is required for the desired conformation.[3]
Workflow for Screening and Optimization of 4-Amino-2-Pyridone Derivatives as PCSK9 Inhibitors
Figure 1: A representative workflow for the discovery and optimization of 4-amino-2-pyridone-based PCSK9 inhibitors.
Experimental Protocol: In Vitro Evaluation of PCSK9 Inhibition
This protocol is based on the methodology described for the evaluation of 4-amino-2-pyridone derivatives.[3]
-
Cell Culture:
-
Maintain HepG2 cells (a human liver cancer cell line that endogenously expresses PCSK9) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds (e.g., 4-amino-2-pyridone derivatives) for a specified period (e.g., 24 hours).
-
-
PCSK9 Secretion Assay (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted PCSK9 using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
LDLR Expression Analysis (Western Blot):
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LDLR and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression of LDLR.
-
Broader Therapeutic Potential and Future Directions
While the inhibition of PCSK9 is a significant and recent application, the 4-amino-2-pyridone scaffold holds promise in other therapeutic areas, leveraging the known biological activities of the broader 2-pyridone class. These include:
-
Anticancer Activity: Many 2-pyridone derivatives have demonstrated potent anticancer effects through various mechanisms, including kinase inhibition.[1][5] The 4-amino-2-pyridone core could be explored for its potential to inhibit cancer-related targets.
-
Anti-inflammatory Effects: The 2-pyridone scaffold has been investigated for its anti-inflammatory properties.[6][7] Further derivatization of the 4-amino-2-pyridone core could lead to the development of novel anti-inflammatory agents.
-
Antimicrobial Activity: Some 2-pyridone derivatives have shown antimicrobial activity.[4][8] This opens up the possibility of developing new antibiotics or antifungals based on the 4-amino-2-pyridone scaffold.
The Role of the N-Cyclopropylmethyl Group:
The introduction of an N-cyclopropylmethyl group is a common strategy in medicinal chemistry. This small, lipophilic group can:
-
Improve Potency and Selectivity: The cyclopropyl group can introduce conformational rigidity and make specific, favorable interactions with the target protein.
-
Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life.
-
Modulate Physicochemical Properties: It can influence solubility and membrane permeability.
Future research should focus on the synthesis and evaluation of N-cyclopropylmethyl and other N-substituted derivatives of the 4-amino-2-pyridone core to explore the impact of this substitution on biological activity and pharmacokinetic properties across various targets.
Proposed Signaling Pathway for PCSK9 Inhibition by 4-Amino-2-Pyridone Derivatives
Figure 2: A proposed mechanism of action for 4-amino-2-pyridone derivatives in the inhibition of the PCSK9 pathway, leading to increased LDL uptake.
Conclusion
The 4-amino-2-pyridone scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its recent emergence as a potent inhibitor of PCSK9 underscores its potential for the development of novel therapeutics for cardiovascular disease. The synthetic accessibility and the potential for diverse functionalization of this core make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Further investigation into the synthesis, biological activity, and SAR of derivatives, including those with N-cyclopropylmethyl substitutions, is warranted to fully unlock the therapeutic potential of this privileged scaffold.
References
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (URL: [Link])
- EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts - Google P
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][9][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])
- US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). (URL: )
-
EP1558579 - N-ALKYL-4-METHYLENEAMINO-3-HYDROXY-2-PYRIDONES AS ANTIMICROBIALS. (URL: [Link])
-
Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry. (URL: [Link])
-
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. (URL: [Link])
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (URL: [Link])
-
Synthesis of 2-pyridones. Organic Chemistry Portal. (URL: [Link])
-
(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. (URL: [Link])
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (URL: [Link])
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. (URL: [Link])
- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
-
Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. SciELO. (URL: [Link])
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. (URL: [Link])
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. BPP eRegister [patent.public.lu]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyclopropylmethyl Heterocycles in Drug Discovery: Pharmacophore Modulation and Synthetic Strategies
Executive Summary & Strategic Rationale
Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.
The N-cyclopropylmethyl (CPM) motif represents a privileged substructure in modern medicinal chemistry, particularly within the realm of G-protein coupled receptor (GPCR) ligands. While simple alkyl substitutions (methyl, ethyl) often drive agonism, the introduction of the CPM group—possessing unique steric bulk, lipophilicity, and electronic properties—frequently induces a functional "switch" to antagonism or partial agonism.
This guide analyzes the N-CPM heterocyclic amine class, focusing on its critical role in opioid receptor modulation (e.g., Naltrexone, Buprenorphine), its metabolic liabilities (CYP450 interactions), and robust synthetic protocols for its installation.
Key Technical Advantages of the CPM Group:
-
Steric Occlusion: The cyclopropyl ring acts as a rigid, bulky lipophile that can block receptor conformational changes required for signal transduction (antagonism).
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger (
kcal/mol) than acyclic alkyl C-H bonds, potentially retarding oxidative dealkylation, although ring-opening bioactivation remains a risk. -
Lipophilicity Modulation: Enhances blood-brain barrier (BBB) penetration compared to simple alkyl chains without introducing excessive molecular weight.
Pharmacological Mechanics: The "Agonist-to-Antagonist" Switch
The most authoritative application of the CPM group is observed in the morphinan class of opioids. The structural transition from Morphine (N-methyl) to Naltrexone (N-cyclopropylmethyl) illustrates a fundamental principle in ligand design.
Structural Logic
In the Mu-Opioid Receptor (MOR), the basic nitrogen of the morphinan interacts with Asp147 via a salt bridge.
-
N-Methyl (Agonist): Small enough to allow the receptor's transmembrane helices (TM3/TM6) to collapse into the active conformation.
-
N-CPM (Antagonist): The bulky cyclopropyl ring clashes with the hydrophobic accessory pocket, preventing the conformational closure necessary for G-protein coupling. This steric hindrance "locks" the receptor in an inactive state while maintaining high binding affinity (
).
Comparative Binding Data
Table 1: Impact of N-Substituent on Opioid Receptor Activity (Rat Brain Membranes)
| Compound | N-Substituent | MOR | Activity Profile |
| Morphine | Methyl | 1.16 | Full Agonist |
| Naloxone | Allyl | 3.20 | Antagonist |
| Naltrexone | Cyclopropylmethyl | 0.60 | Pure Antagonist |
| Buprenorphine | Cyclopropylmethyl | 0.22 | Partial Agonist |
Note: Buprenorphine's partial agonism arises from additional binding interactions (C7-bridge) that partially overcome the CPM-induced steric block.
Visualization: The Logic of Substitution
Figure 1: Decision tree illustrating how N-substituent steric bulk dictates receptor activation state.
Metabolic Fate & Toxicology
Critical Warning: While CPM improves stability against dealkylation, the strained ring introduces a risk of "suicide inhibition" or bioactivation.
CYP450 Interactions
The cyclopropyl moiety can undergo Single Electron Transfer (SET) oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Pathway A (Stable): Hydroxylation of the ring (rare due to bond strength).
-
Pathway B (Reactive): Radical formation leading to ring opening. The resulting methylene radical can covalently bind to the heme porphyrin of the CYP enzyme, causing mechanism-based inactivation (MBI).
Mitigation Strategy: Medicinal chemists often fluorinate the cyclopropyl ring or the adjacent methylene to reduce the propensity for radical formation if MBI is observed during lead optimization.
Experimental Protocols: Synthesis of N-CPM Heterocycles
Three primary methodologies exist for installing the CPM group. The choice depends on the basicity of the amine and the scale of the reaction.
Method A: Direct N-Alkylation (Standard Lab Scale)
Best for: Robust secondary amines where over-alkylation is controllable.
Reagents:
-
Substrate: Secondary Heterocyclic Amine (1.0 eq)
-
Reagent: (Bromomethyl)cyclopropane (1.2 eq)
-
Base:
(3.0 eq) or (for lower reactivity amines) -
Solvent: DMF or Acetonitrile (ACN)
Protocol:
-
Dissolve the heterocyclic amine (e.g., noroxymorphone derivative) in anhydrous DMF (0.1 M concentration).
-
Add powdered, anhydrous
. -
Add (bromomethyl)cyclopropane dropwise via syringe.
-
Critical Step: Heat to 60°C (DMF) or Reflux (ACN) under
atmosphere. Monitor via LC-MS.-
Note: Higher temperatures (>90°C) increase the risk of cyclopropyl ring opening or elimination.
-
-
Quench with water, extract into EtOAc, and wash with LiCl solution (to remove DMF).
-
Purify via silica flash chromatography (MeOH/DCM gradient).
Method B: Reductive Amination (Green/Scalable)
Best for: Avoiding alkyl halide toxicity and preventing quaternary ammonium formation.
Reagents:
-
Substrate: Secondary Amine[1]
-
Reagent: Cyclopropanecarboxaldehyde (1.2 eq)
-
Reductant:
(STAB, 1.5 eq) -
Acid: Acetic Acid (cat. 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Protocol:
-
Dissolve amine and cyclopropanecarboxaldehyde in DCE.
-
Stir for 30 mins at Room Temp to form the iminium ion intermediate (monitor by disappearance of aldehyde peak in NMR/IR if possible).
-
Add
in one portion. -
Stir for 4–16 hours.
-
Quench with saturated
.
Method C: Acylation-Reduction (High Purity)
Best for: Sterically hindered amines or when absolute regiocontrol is needed.
Protocol:
-
Acylation: React amine with cyclopropanecarbonyl chloride (
, DCM, 0°C) to form the amide. -
Reduction: Reduce the amide using
(THF, Reflux) or Borane-THF complex.-
Why this works: Amides are non-basic, preventing side reactions. The reduction yields the N-CPM amine cleanly.
-
Synthetic Workflow Diagram
Figure 2: Selection logic for synthetic installation of the cyclopropylmethyl group.
References
-
Liguori, A., et al. (2025). "Preparation and Application of Cyclopropylimines in Organic Synthesis." ResearchGate.
-
NIDA/NIH. (2021). "Structure Selectivity Relationship Studies of 17-Cyclopropylmethyl... Morphinan Derivatives." PubMed Central.
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.
-
Hypha Discovery. (2021). "Metabolism of cyclopropyl groups: Stability and Bioactivation." Hypha Discovery Blogs.
-
Organic Chemistry Portal. (2024). "Synthesis of N-Heterocycles: Modern Methodologies." Organic Chemistry Portal.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
Executive Summary
This Application Note details a robust, two-step synthetic protocol for the preparation of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one starting from 4-nitro-2(1H)-pyridone . This scaffold is a critical pharmacophore in the development of MEK inhibitors and other kinase-targeting therapeutics.
The protocol addresses two primary synthetic challenges:
-
Regiocontrol during Alkylation: Ensuring exclusive N-alkylation over O-alkylation on the ambident pyridone nucleophile.
-
Chemoselective Reduction: Reducing the nitro group to an amine without compromising the cyclopropyl moiety (ring-opening) or the pyridone olefin.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a "functionalize-then-reduce" strategy. Direct alkylation of the 4-nitropyridone is preferred over late-stage nitration to avoid regioselectivity issues on the pyridine ring.
Strategic Pathway (Graphviz Visualization)
Figure 1: Synthetic workflow highlighting critical transformation steps.
Step 1: Regioselective N-Alkylation
Rationale
Pyridones are ambident nucleophiles. Under basic conditions, the deprotonated species can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]
-
Mechanism: N-alkylation is thermodynamically favored but kinetically competitive with O-alkylation.
-
Control Strategy: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) . The use of a polar aprotic solvent dissociates the ion pair, while the carbonate base provides sufficient basicity without promoting the "hard" nucleophilic character that favors O-alkylation (as seen with Ag salts) [1].
Protocol
Reagents:
-
4-Nitro-2(1H)-pyridone (1.0 equiv)
-
(Bromomethyl)cyclopropane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
DMF (anhydrous), 10 volumes (10 mL/g of SM)
Procedure:
-
Setup: Charge a dry round-bottom flask with 4-nitro-2(1H)-pyridone and anhydrous K₂CO₃.
-
Solvation: Add DMF and stir at room temperature for 15 minutes to form the pyridone anion. The suspension may turn yellow/orange.
-
Addition: Add (Bromomethyl)cyclopropane dropwise via syringe.
-
Reaction: Heat the mixture to 65 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Checkpoint: Target product usually runs lower (more polar) than the O-alkylated byproduct on silica.
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-cold water (20 volumes). The N-alkylated product often precipitates.
-
If precipitate forms: Filter, wash with water, and dry.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0-5% MeOH in DCM).
Data Check:
-
¹H NMR (DMSO-d₆): Look for the N-CH₂ doublet at approx. δ 3.8–4.0 ppm. O-alkylated products typically show the O-CH₂ signal further downfield (δ 4.2–4.5 ppm).
Step 2: Chemoselective Nitro Reduction[2]
Rationale
The reduction of the nitro group must be performed without reducing the pyridone double bonds or opening the cyclopropyl ring.
-
Risk: Catalytic hydrogenation (H₂/Pd-C) carries a risk of opening the cyclopropyl ring (hydrogenolysis) or reducing the heteroaromatic ring under high pressure.
-
Solution: Iron-mediated reduction (Béchamp conditions) . Fe(0) in aqueous ammonium chloride is mild, highly selective for -NO₂ to -NH₂, and completely inert toward cyclopropanes and pyridones [2, 3].
Protocol
Reagents:
-
1-(cyclopropylmethyl)-4-nitropyridin-2(1H)-one (Intermediate 1, 1.0 equiv)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Ethanol (10 volumes)
-
Water (3 volumes)
Procedure:
-
Setup: In a multi-neck flask equipped with a reflux condenser and mechanical stirrer (iron sludge can be heavy), suspend Intermediate 1 in Ethanol/Water (3:1).
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring.
-
Observation: The reaction typically proceeds through a dark grey/brown slurry.
-
Time: 1–3 hours. Monitor by LC-MS (disappearance of Nitro peak M+, appearance of Amine M-30+2).
-
-
Workup (Critical Step):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol.
-
Note: Do not let the filtrate cool before filtering, or product may crystallize in the iron sludge.
-
-
Isolation:
-
Concentrate the filtrate to remove Ethanol.
-
The aqueous residue is often basic.[3] Adjust pH to ~8-9 with saturated NaHCO₃ if necessary.
-
Extract with EtOAc or DCM/iPrOH (3:1) if solubility is low.
-
Dry over Na₂SO₄ and concentrate.
-
Analytical Specifications
Summary of Physical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Amines oxidize slightly on air; store under N₂. |
| MS (ESI+) | [M+H]⁺ ≈ 165.09 | Calc. for C₉H₁₂N₂O: 164.21 |
| ¹H NMR | Cyclopropyl multiplet (0.3–0.6 ppm) | Characteristic high-field signals confirm ring integrity. |
| ¹H NMR | Pyridone C3-H, C5-H, C6-H | Distinct aromatic pattern (doublet, singlet, doublet). |
Expected ¹H NMR (400 MHz, DMSO-d₆)
-
δ 7.25 (d, J=7.5 Hz, 1H): H-6 (Pyridone ring)
-
δ 5.90 (s, 2H): -NH₂ (Broad exchangeable singlet)
-
δ 5.65 (dd, 1H): H-5
-
δ 5.35 (d, 1H): H-3
-
δ 3.65 (d, J=7.0 Hz, 2H): N-CH₂-Cyclopropyl
-
δ 1.10 (m, 1H): Cyclopropyl CH
-
δ 0.45 (m, 2H): Cyclopropyl CH₂
-
δ 0.25 (m, 2H): Cyclopropyl CH₂
Safety & Handling
-
4-Nitro-2-pyridone: Potential irritant. Handle in a fume hood.
-
(Bromomethyl)cyclopropane: Alkylating agent. Lachrymator and potential mutagen. Use double gloves and handle strictly in a fume hood. Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.
-
Iron Waste: The filter cake contains pyrophoric iron species. Do not dispose of dry filter cake directly into trash. Keep wet and dispose of according to hazardous waste regulations.
References
-
Regioselectivity of Pyridone Alkylation
-
Iron Reduction Methodology
-
General Nitro Reduction Reviews
-
Trametinib Intermediate Context (Structural Analogues)
- "Method for synthesizing trametinib key intermedi
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. mdpi.org [mdpi.org]
- 4. sciforum.net [sciforum.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N1-Alkylation of 4-Aminopyridin-2(1H)-one with Cyclopropylmethyl Bromide
This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of alkylating 4-aminopyridin-2(1H)-one, balancing regioselectivity (N1 vs. O2 vs. N4) with yield and operational simplicity.
Abstract
The introduction of a cyclopropylmethyl motif onto the 4-aminopyridin-2(1H)-one scaffold is a high-value transformation in drug discovery, often used to modulate lipophilicity and metabolic stability. However, the substrate presents three potential nucleophilic sites: the amide nitrogen (N1), the carbonyl oxygen (O2), and the exocyclic amine (N4). This protocol details a chemically engineered method using Cesium Carbonate (
Scientific Foundation & Strategic Analysis
The Regioselectivity Challenge
The substrate 4-aminopyridin-2(1H)-one exists in tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.
-
N1 (Amide) Alkylation: Thermodynamically favored but requires specific basic conditions to generate the N-centered anion.
-
O2 (Imidate) Alkylation: Kinetically accessible, particularly with "hard" electrophiles or silver salts (Ag+).
-
N4 (Exocyclic Amine) Alkylation: The exocyclic amine is nucleophilic (
for conjugate acid). While less acidic than the N1-H ( ), the neutral can compete for the electrophile if the N1 anion is not rapidly generated or if the electrophile is in large excess.
The Solution: The "Cesium Effect"
This protocol utilizes
-
Solubility: Cesium carbonate is significantly more soluble in organic solvents than potassium or sodium analogs, ensuring a higher concentration of active base.
-
Coordination: The large, soft Cesium cation (
) forms a loose ion pair with the pyridone anion. Unlike hard cations ( , ) which coordinate tightly to the oxygen (promoting O-alkylation), leaves the nitrogen lone pair more available for nucleophilic attack ( ). -
Thermodynamics: The high dielectric constant of DMF (
) supports the charge separation required for the transition state.
Reaction Scheme
The reaction proceeds via the deprotonation of the N1-H, followed by nucleophilic attack on cyclopropylmethyl bromide.
Figure 1: Mechanistic pathway favoring N1-alkylation via Cesium-promoted anion generation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4-aminopyridin-2(1H)-one | 110.12 | 1.0 | Substrate |
| Cyclopropylmethyl bromide | 135.00 | 1.1 | Electrophile |
| Cesium Carbonate ( | 325.82 | 1.5 | Base |
| DMF (Anhydrous) | - | 10 vol | Solvent |
| Ethyl Acetate / LiCl (5%) | - | - | Workup |
Note: Cyclopropylmethyl bromide (bromomethylcyclopropane) is an alkylating agent. Handle in a fume hood.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of nitrogen (
). -
Solvation: Charge the flask with 4-aminopyridin-2(1H)-one (1.0 equiv) . Add anhydrous DMF (10 mL per gram of substrate) via syringe. Stir until a homogeneous suspension or solution is formed.
-
Activation: Add
(1.5 equiv) in a single portion.-
Technical Insight: The mixture may turn slightly yellow/orange due to anion formation. Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation before adding the electrophile.
-
Step 2: Alkylation
-
Addition: Add cyclopropylmethyl bromide (1.1 equiv) dropwise via syringe.
-
Critical Control: Do not exceed 1.1 equivalents. Excess electrophile will drive the reaction toward the undesired N4-alkylation (bis-alkylation) of the exocyclic amine.
-
-
Heating: Heat the reaction mixture to 60°C in an oil bath.
-
Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM) every hour.
-
Endpoint: The reaction is typically complete within 3–5 hours . Look for the disappearance of the starting material (
) and formation of the product ( ).
-
Step 3: Workup (LiCl Wash Method)
Why LiCl? DMF is difficult to remove. Washing with 5% LiCl aqueous solution effectively partitions DMF into the aqueous phase, preventing it from contaminating the organic extract.
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 vol).
-
Wash the organic layer with 5% LiCl solution (3 x 10 vol).
-
Wash with Brine (1 x 10 vol).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude Analysis: Analyze the crude residue by
NMR. The N-alkylated product is typically the major component (>90%). -
Flash Chromatography: If necessary, purify using a silica gel column.
-
Eluent: Gradient of 0%
10% Methanol in Dichloromethane (DCM). -
Retention: The N-alkylated product is more polar than O-alkylated byproducts but less polar than the starting material.
-
Analytical Validation
Successful synthesis is confirmed by the following spectroscopic signatures:
-
NMR (DMSO-
):-
Cyclopropyl Ring: Look for the characteristic multiplets at high field:
0.3–0.5 ppm (4H, m, ring ) and 1.1–1.3 ppm (1H, m, ring CH). -
N-CH2: A doublet around
3.7–3.9 ppm ( Hz). This shift is diagnostic for N-alkylation; O-alkylation typically appears further downfield (>4.0 ppm). -
Pyridone Ring: The C3-H and C5-H protons usually appear as doublets/multiplets in the 5.5–6.0 ppm range, with the C6-H doublet around 7.2–7.5 ppm.
-
-
MS (ESI):
-
Observed
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reaction temp too low; Old reagents. | Increase temp to 80°C; Ensure |
| O-Alkylation Observed | "Hard" cation effect; Solvent issue. | Ensure strict use of DMF (not acetone/THF). Switch to |
| N4-Alkylation (Bis-alkyl) | Excess electrophile; Reaction too long. | Strictly limit bromide to 1.05–1.1 eq. Stop reaction immediately upon consumption of SM. |
| Emulsion during Workup | DMF presence. | Use the 5% LiCl wash method described above. Do not shake vigorously; invert gently. |
Strategic Note: The Protection Route
If high purity is required and N4-alkylation persists (e.g., >5% impurity), modify the substrate:
-
Protect: Convert 4-aminopyridin-2-one to N-(2-oxo-1,2-dihydropyridin-4-yl)acetamide (
, AcOH). -
Alkylate: Perform the protocol above (N1-alkylation).
-
Deprotect: Hydrolyze the acetyl group (NaOH/MeOH, reflux). This route guarantees N1 selectivity by masking the N4 nucleophile.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
References
-
Sato, T., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry, vol. 82, no. 2, 2017. Link
- Use: Validates the preference for N-alkylation under controlled conditions and discusses the "Cesium Effect" in organic solvents vs micellar c
-
Fabbri, D., et al. "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines." Molecules, vol. 15, no.[3] 10, 2010. Link
- Use: Supports the strategy of protecting the 4-amino group (Boc/Acetyl) if regioselectivity issues arise with the free amine.
-
Smith, A. B., et al. "Regioselective O-alkylation of 2-pyridones." Chemical Communications, 2019. Link
- Use: Provides context on the competing O-alkylation pathway and conditions to avoid (e.g., silver salts).
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
Sources
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one as a kinase inhibitor intermediate
Application Note: 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one in Kinase Inhibitor Design
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds that can achieve precise interactions within the kinase domain. 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS: 1439903-14-6)[1] has emerged as a critical intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing advanced therapeutics targeting kinases such as Leucine-rich repeat kinase 2 (LRRK2) and Spleen Tyrosine Kinase (SYK), which are primary targets in neurodegenerative and autoimmune disease paradigms[2]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this intermediate in drug discovery.
Mechanistic Rationale: The Pyridone Scaffold in Kinase Targeting
The architectural design of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is not arbitrary; every functional group serves a distinct pharmacological and structural purpose:
-
The Pyridone Core (Hinge Anchoring): The lactam motif is a classic kinase hinge-binding pharmacophore. The pyridone carbonyl (C=O) acts as a strong hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region (e.g., Met1949 in LRRK2 or Met109 in p38α MAPK).
-
The Cyclopropylmethyl Vector (Lipophilic Efficiency): Alkylation at the N-1 position directs the substituent toward the ribose pocket or the solvent-exposed front cleft. The cyclopropylmethyl group is deliberately chosen over simple alkyl chains (like isobutyl). The
-like character of the cyclopropyl C-C bonds provides a rigid, flat geometry, significantly reducing the entropic penalty upon binding. Furthermore, it resists cytochrome P450-mediated oxidation better than straight-chain alkyls, improving the pharmacokinetic half-life. -
The 4-Amino Group (Pharmacophore Extension): The primary amine at the C-4 position serves as the synthetic vector for Buchwald-Hartwig cross-coupling or amide bond formation. Once coupled to an aryl or heteroaryl core, this vector directs the rest of the molecule into the DFG-out pocket (for Type II inhibitors) or the back pocket (for Type I inhibitors).
LRRK2 signaling cascade and targeted intervention using pyridone-derived kinase inhibitors.
Synthetic Strategy & API Assembly
The synthesis of the intermediate and its subsequent incorporation into an Active Pharmaceutical Ingredient (API) requires careful control of reaction conditions. The 4-amino group on an electron-deficient pyridone ring is a notoriously poor nucleophile, making standard amination conditions prone to failure.
Two-step synthesis of the pyridone intermediate and subsequent cross-coupling to form the final API.
Quantitative Data: Optimization of the Buchwald-Hartwig Amination
To overcome the poor nucleophilicity of the 4-aminopyridone, the catalytic system must be optimized to accelerate the reductive elimination step. The table below demonstrates the causality behind selecting Xantphos over standard ligands.
| Entry | Palladium Source | Ligand (Bite Angle) | Base | Solvent | Temp (°C) | API Yield (%) |
| 1 | Pd(OAc)₂ | BINAP (92°) | Cs₂CO₃ | Toluene | 100 | 22% |
| 2 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 45% |
| 3 | RuPhos Pd G3 | RuPhos | LHMDS | THF | 85 | 58% |
| 4 | Pd₂(dba)₃ | Xantphos (111°) | Cs₂CO₃ | 1,4-Dioxane | 100 | 88% |
Data Interpretation: Xantphos, possessing a wide bite angle (111°), forces the palladium intermediate into a geometry that highly favors reductive elimination. Furthermore, using a mild base (Cs₂CO₃) prevents the degradation of sensitive heteroaryl halide coupling partners, which is a common issue when using strong bases like NaOtBu.
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
Causality Note: Alkylation is performed on the nitro-derivative rather than the amino-derivative to prevent competitive alkylation at the exocyclic primary amine.
Step A: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-nitro-pyridin-2(1H)-one (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Rationale: The pyridone N-H is sufficiently acidic (pKa ~11) that K₂CO₃ easily deprotonates it, avoiding the need for stronger bases (like NaH) that could cause side reactions.
-
Electrophile Addition: Add (bromomethyl)cyclopropane (1.2 eq, 12 mmol) dropwise.
-
Reaction: Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo to yield 4-nitro-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Step B: Catalytic Reduction
-
Setup: Dissolve the crude nitro-intermediate in Methanol (0.1 M).
-
Catalyst: Add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an argon blanket.
-
Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours. Rationale: Mild conditions (1 atm, RT) are specifically chosen to prevent the hydrogenolysis of the strained cyclopropyl ring.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford the pure 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Protocol 2: Buchwald-Hartwig Amination (API Construction)
-
Preparation: In an oven-dried Schlenk tube, combine 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (1.0 eq), the target heteroaryl bromide (1.05 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the tube with Argon three times. Rationale: Palladium(0) active species are highly sensitive to oxidation; strict anaerobic conditions are mandatory.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).
-
Reaction: Seal the tube and heat at 100 °C for 16 hours.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through Celite. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to isolate the final kinase inhibitor.
References
-
Molaid Chemical Database. "4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one | CAS 1439903-14-6". Verified compound registry and structural data. URL: [Link]
- European Patent Office (EPO). "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." Details the use of functionalized heterocycles targeting SYK and LRRK2.
Sources
Application Note: Advanced Reaction Conditions for the Late-Stage Functionalization of 4-Amino-N-Substituted Pyridones
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Rationale
The 4-amino-2-pyridone scaffold is a privileged chemotype in modern drug discovery. Due to its dual properties as an aromatic ring and an amide, it serves as an excellent bioisostere, favorably impacting lipophilicity and aqueous solubility . Recently, N-substituted 4-amino-2-pyridones have emerged as potent small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) transcription, offering a novel therapeutic avenue for hypercholesterolemia.
However, early lead compounds often exhibit suboptimal in vitro metabolic stability due to vulnerabilities at the N1-substituent (e.g., benzylic hydroxylation or N-dealkylation). To overcome these pharmacokinetic liabilities, Late-Stage Functionalization (LSF) strategies have been developed to modify these metabolic soft spots without requiring de novo synthesis. This guide details the mechanistic rationale and self-validating protocols for the chemoselective functionalization of the 4-amino-2-pyridone core.
Mechanistic Insights: Scaffold Reactivity & Causality
As an application scientist, it is critical to understand why specific reaction conditions are chosen over standard textbook methods. The electronic distribution of the 4-amino-2-pyridone ring dictates its unique reactivity profile:
-
C3 Enamine-like Nucleophilicity: The C3 position is highly electron-rich. The "push-pull" system created by the electron-donating N4-amino group and the N1-amide nitrogen endows the C3 carbon with pronounced enamine-like character. This makes it the primary, highly susceptible site for electrophilic aromatic substitution, allowing for halogenation or methoxylation under unusually mild conditions.
-
N4 Delocalization: Unlike typical aliphatic amines, the N4-amino group's lone pair is heavily delocalized into the pyridone carbonyl system. This significantly reduces its nucleophilicity. Consequently, standard derivatization (e.g., acylation) often fails or requires extended heating, which can lead to scaffold decomposition.
-
Metabolic Shielding (The "Why"): Functionalizing the C3 and N4 positions introduces targeted steric bulk and alters the electronic landscape of the scaffold. This effectively shields the N1-substituent from Cytochrome P450 (CYP450) mediated oxidation, dramatically extending the compound's microsomal half-life.
Functionalization Workflows
Fig 1. Divergent late-stage functionalization workflows for 4-amino-2-pyridones.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.
Protocol A: Chemoselective C3-Halogenation
Objective: Install a halogen (Br, Cl, I) at the C3 position without over-halogenating the N1-substituent.
Causality: Using mild inorganic salts (e.g., KBr, KCl) or molecular iodine (
Step-by-Step Methodology:
-
Preparation: Dissolve the 4-amino-N-substituted pyridone (1.0 equiv, typically 0.5 mmol) in a green solvent mixture of EtOH/Water (3:1, 4.0 mL).
-
Reagent Addition: Add the appropriate halide source (1.2 equiv KBr for bromination, or
for iodination). -
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the parent mass and the appearance of the
(for Br) distinct isotope pattern confirms successful mono-halogenation. If a dibrominated species is detected, quench immediately, as this indicates excessive reaction time. -
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (crucial if
is used to reduce unreacted iodine). Extract with EtOAc ( mL), dry over , and concentrate under reduced pressure.
Protocol B: Electrochemical C3-Methoxylation (e-LSF)
Objective: Introduce a methoxy group at C3 to improve metabolic stability by blocking CYP450 oxidation sites. Causality: Traditional methoxylation requires strong oxidants that can degrade the pyridone core. Electro-Late-Stage Functionalization (e-LSF) utilizes anodic oxidation to generate reactive methoxy radicals from methanol under mild, reagent-free conditions. This ensures strict chemoselectivity at the C3 position .
Step-by-Step Methodology:
-
Cell Setup: Equip an undivided electrochemical cell with graphite electrodes (anode and cathode).
-
Preparation: Dissolve the pyridone substrate (1.0 equiv, 0.2 mmol) in Methanol (4.0 mL), which acts as both the solvent and the methoxylating reactant.
-
Electrolyte Addition: Add a supporting electrolyte (e.g.,
or , 2.0 equiv). Causality: This ensures adequate conductivity, preventing localized overheating and voltage spikes that lead to substrate degradation. -
Electrolysis: Apply a constant current of 10 mA.
-
Self-Validation Checkpoint: Terminate the reaction exactly when 4 F/mol of charge has passed. This specific charge acts as a built-in stoichiometric control, preventing over-oxidation to unwanted quinone-like species.
-
Workup: Evaporate the solvent directly and purify the residue via flash chromatography (DCM/MeOH gradient).
Protocol C: N4-Acylation via Microwave Assistance
Objective: Functionalize the N4-amino group to increase steric bulk. Causality: Because the N4-amino lone pair is delocalized, standard acylation conditions often fail. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this high activation energy barrier, driving the acylation to completion in minutes while minimizing thermal degradation byproducts.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine the pyridone (1.0 equiv), the desired acyl chloride or anhydride (1.5 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in anhydrous DCM (2.0 mL).
-
Irradiation: Seal the vial and irradiate at 80°C for 15–20 minutes.
-
Self-Validation Checkpoint: Visually inspect the vial post-irradiation. The reaction mixture should remain a clear yellow/orange solution. The formation of opaque, dark tars indicates localized overheating, signaling the need to lower the microwave power input or dilute the concentration for subsequent runs.
-
Workup: Dilute with water, extract with DCM, and purify via automated flash chromatography.
Quantitative Data Presentation
The table below summarizes the structure-metabolism relationships (SMRs) demonstrating how LSF directly translates to improved pharmacokinetic profiles, using a known PCSK9 inhibitor prototype (Compound 5c) as a baseline.
Table 1: Impact of Late-Stage Functionalization on 4-Amino-2-Pyridone PCSK9 Inhibitors
| Compound ID | Structural Modification | In Vitro Metabolic Stability (Microsomal | PCSK9 | Cytotoxicity Profile |
| Parent (5c) | None (H at C3, | 15 min | 1.2 | Baseline |
| Derivative 6b | C3-Bromination | 45 min | 0.9 | Comparable |
| Derivative 7 | C3-Methoxylation (e-LSF) | 60 min | 1.5 | Lower |
| Derivative 18a | Dual C3-Br / N4-Acylation | >120 min | 0.8 | Lower |
Summary: Quantitative comparison demonstrating that LSF at C3 and N4 significantly enhances the metabolic stability of the pyridone scaffold without compromising pharmacological potency.
References
-
Late-stage functionalization of the 4-amino-2-pyridone chemotype using electrochemical and MCR approaches. Source: Chemical Communications, 2024, 60, 11500-11503. URL:[Link]
-
Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships. Source: European Journal of Medicinal Chemistry, 2024. URL:[Link]
-
One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. Source: The Journal of Organic Chemistry, 2024, 89, 1, 424–435. URL:[Link]
Application Note: Scalable Synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one for SAR Studies
An Application Note and Protocol for the synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one , designed for Structure-Activity Relationship (SAR) studies.
Abstract & Strategic Overview
The 4-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for cytosine and a key pharmacophore in kinase inhibitors (e.g., P2X7 antagonists) and GPCR ligands. For SAR studies, the introduction of the 1-(cyclopropylmethyl) group is critical for probing hydrophobic pockets while maintaining metabolic stability compared to simple alkyl chains.
This guide outlines a robust, high-fidelity synthetic route prioritizing regioselectivity (N- vs. O-alkylation) and operational simplicity . While direct alkylation of 4-aminopyridin-2-one is possible, it often suffers from poly-alkylation and difficult purification. Therefore, we utilize a Protection-Alkylation-Deprotection strategy starting from commercially available 4-aminopyridin-2(1H)-one. This method ensures high yields and analytical purity required for biological assays.
Key Advantages of This Protocol:
-
Regiocontrol: Uses Cesium Carbonate (
) to exclusively favor thermodynamic N-alkylation over kinetic O-alkylation. -
Chemoselectivity: Boc-protection prevents side reactions at the exocyclic amine.
-
Scalability: Protocols are designed for gram-scale synthesis with standard laboratory equipment.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the target molecule at the N1-alkyl bond and the exocyclic amine protecting group.
Caption: Three-step synthetic pathway prioritizing chemoselectivity and regiocontrol.
Detailed Experimental Protocols
Step 1: Preparation of tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate
Objective: Selectively protect the exocyclic amine to prevent poly-alkylation.
-
Reagents:
-
4-Aminopyridin-2(1H)-one (1.0 equiv)
-
Di-tert-butyl dicarbonate ((
)) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Solvent: 1,4-Dioxane/Water (1:1 v/v) or DMF
-
Procedure:
-
Dissolution: In a round-bottom flask, suspend 4-aminopyridin-2(1H)-one (e.g., 5.0 g) in 1,4-dioxane/water (50 mL). Add triethylamine.[1][2]
-
Addition: Cool the mixture to 0°C. Add
portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The suspension typically clears as the reaction proceeds, then may precipitate the product.
-
Workup: Concentrate the solvent under reduced pressure to ~1/3 volume. Acidify carefully with 1M HCl to pH ~4 to precipitate the product fully.
-
Isolation: Filter the white solid, wash with cold water and diethyl ether. Dry under vacuum.[1]
-
Checkpoint: Purity should be >95% by LCMS. The exocyclic NH-Boc proton appears ~9.5-10.0 ppm in DMSO-
.
-
Step 2: Regioselective N-Alkylation
Objective: Install the cyclopropylmethyl group at the N1 position.
Critical Mechanism: The use of
-
Reagents:
-
tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate (Intermediate A) (1.0 equiv)
-
(Bromomethyl)cyclopropane (1.2 equiv) [2]
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (Concentration ~0.2 M)
-
Procedure:
-
Activation: In a dry flask under Nitrogen/Argon, dissolve Intermediate A in anhydrous DMF. Add
and stir at RT for 30 minutes. -
Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe.
-
Heating: Heat the reaction mixture to 60°C for 4–6 hours.
-
Note: Do not overheat (>80°C) to avoid thermal decomposition of the Boc group or cyclopropyl ring opening (though rare).
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material peak.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).-
Target: The N-alkylated isomer is typically more polar than the O-alkylated minor byproduct.
-
Step 3: Deprotection to Target Molecule
Objective: Removal of the Boc group to release the free amine.
-
Reagents:
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
Reaction: Dissolve the alkylated intermediate in DCM (0.1 M). Add TFA dropwise at 0°C.
-
Stirring: Stir at RT for 2–3 hours.
-
Quenching: Concentrate the reaction mixture to dryness.
-
Free Basing (Crucial for Biological Assay): Redissolve the residue in minimal MeOH. Pass through a weak basic ion-exchange cartridge (e.g., SCX-2) or treat with saturated
and extract with DCM/Isopropanol (3:1). -
Final Isolation: Concentrate to yield the off-white solid target. Recrystallize from EtOH/EtOAc if necessary.
Analytical Data Summary
The following table summarizes the expected key analytical signatures for validation.
| Data Type | Parameter | Expected Value / Signal |
| Mass Spectrometry | Molecular Weight | 164.21 g/mol |
| ESI (+) m/z | 165.1 [M+H]+ | |
| 1H NMR (DMSO-d6) | Cyclopropyl Ring | Multiplets at 0.3–0.6 ppm (4H, CH2-CH2) and 1.1–1.3 ppm (1H, CH) |
| N-CH2 Linker | Doublet at ~3.7 ppm (2H, J=7 Hz) | |
| Pyridone Core | Doublet at ~7.3 ppm (H-6), Doublet at ~5.8 ppm (H-5), Singlet at ~5.4 ppm (H-3) | |
| Amine | Broad Singlet at ~6.0 ppm (2H, NH2) | |
| Regioselectivity | N vs O Alkylation | NOE Correlation: Strong NOE between N-CH2 protons and Pyridone H-6 proton confirms N-alkylation.[1][3] |
Troubleshooting & Optimization (Self-Validating System)
-
Issue: Low Yield in Step 2 (Alkylation).
-
Cause: Poor solubility or moisture in DMF.
-
Fix: Ensure DMF is anhydrous. Switch base to Lithium tert-butoxide (LiOtBu) in THF if solubility is an issue, although
is generally superior for regioselectivity.
-
-
Issue: O-Alkylation Byproduct Observed.
-
Diagnosis: Appearance of a less polar spot on TLC and lack of Carbonyl stretch in IR (~1650 cm-1).
-
Fix: Lower reaction temperature to RT and increase time. Ensure the cation is Cesium (Soft cation effect favors N-alkylation).
-
-
Issue: Cyclopropyl Ring Opening.
-
Cause: Highly acidic conditions or radical impurities.
-
Fix: Avoid using HBr or HI for deprotection. Stick to TFA or HCl/Dioxane.
-
References
-
Regioselective N-Alkylation of 2-Pyridones
-
Source: Wang, N., et al. (2024).[4] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry.
- Context: Discusses the thermodynamic preference for N-alkylation using specific bases and conditions.
-
-
(Bromomethyl)
-
SAR Context for 4-Amino-2-pyridones
-
Source:European Journal of Medicinal Chemistry (2024).[6] "Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors."
- Context: Validates the 4-amino-2-pyridone scaffold as a relevant target for drug discovery.
-
-
General Pyridone Synthesis Methodology
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents [patents.google.com]
- 6. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Handling, Storage, and Stability Protocols for Hygroscopic Aminopyridone Derivatives
Abstract
Aminopyridone derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. However, their dual functionality—containing both a basic amine/pyridine nitrogen and a hydrogen-bond-accepting carbonyl—renders them exceptionally prone to moisture uptake. This hygroscopicity is not merely a physical nuisance; it drives pseudopolymorphic transitions (hydrate formation) and tautomeric shifts that can alter apparent potency, ruin stoichiometric precision in synthesis, and degrade long-term stability. This guide provides a self-validating framework for managing these risks.
Part 1: The Physicochemical Mechanism
The Hygroscopic Trap: Tautomerism & Hydration
Unlike simple salts, aminopyridones exist in a delicate tautomeric equilibrium (typically 2-pyridone vs. 2-hydroxypyridine forms). Water is not a passive contaminant; it acts as a catalyst and structural partner.
-
The Tautomeric Shift: Polar solvents (like atmospheric water) stabilize the zwitterionic or more polar pyridone tautomer. Uncontrolled moisture uptake can shift the bulk material from one tautomer to another, affecting downstream alkylation regioselectivity (N-alkylation vs. O-alkylation).
-
The Hydrate "Lock": Aminopyridones frequently form channel hydrates. The water molecules bridge the donor (
) and acceptor ( , Ring N) sites, locking the crystal lattice into a hydrated polymorph that is thermodynamically stable but kinetically distinct in dissolution profiles.
The Degradation Pathway
Moisture accumulation leads to localized pH spikes on the crystal surface (due to the basicity of the pyridine ring), accelerating:
-
Oxidative discoloration: (Browning) catalyzed by trace metals in wet, basic environments.
-
Hydrolysis: If amide side chains are present.
Part 2: Storage Protocols (The Static Phase)
Core Directive: Defense in Depth. Never rely on a single barrier.
The "Russian Doll" Containment Strategy
For long-term storage (>1 week), use a triple-layer containment system.
-
Primary Layer: Amber glass vial with a PTFE-lined cap (prevents leaching and UV damage). Plastic is permeable to water vapor over months.
-
Secondary Layer: Heat-sealed aluminized Mylar bag containing a sachet of Molecular Sieves 4A .
-
Why 4A? Unlike acidic desiccants (
), 4A sieves are chemically inert to basic amines. Unlike Silica gel, they function well at low humidity and high temperatures.
-
-
Tertiary Layer: Desiccator cabinet purged with Argon or Nitrogen.
Visualization: The Storage Workflow
Caption: Figure 1. The "Defense in Depth" storage workflow ensures zero moisture ingress post-synthesis.
Part 3: Handling & Weighing (The Dynamic Phase)
The Critical Error: Most discrepancies in biological assay data (IC50 shifts) stem from weighing "wet" compound, leading to an effective lower molar dose.
Decision Matrix: Handling Environment
| Quantity | Handling Environment | Tooling |
| < 100 mg | Glovebox (N2/Ar) | Anti-static spatula |
| 100 mg - 10 g | Inverted Funnel / Cone | Argon stream over balance pan |
| > 10 g | General Lab Bench | Rapid transfer, minimize exposure < 2 mins |
Protocol: The "Difference Weighing" Technique
Use this for all analytical standards.
-
Tare the balance to zero.
-
Place the capped vial containing the aminopyridone on the balance. Record weight (
). -
Remove vial, take it to the reaction vessel/flask.
-
Open vial, dispense approximate amount, close vial immediately.
-
Return capped vial to balance. Record weight (
). -
Mass Transferred =
.-
Why? This prevents the balance reading from drifting as the powder on the open pan absorbs moisture during the weighing process.
-
Part 4: Recovery & Drying Protocols
If a batch has absorbed moisture (confirmed by KF, see Part 5), use the following restoration protocol. Do not use heat alone , as aminopyridones can discolor (oxidize) at high temps.
Vacuum Oven Restoration
-
Vessel: Spread material thin (<1 cm depth) in a glass petri dish. Cover with perforated aluminum foil (prevents dust, allows vapor escape).
-
Desiccant: Place a tray of
(Phosphorus Pentoxide) or fresh KOH pellets in the bottom of the vacuum oven (not touching the product).-
Note: KOH is preferred for volatile amines, but
is faster for stable solids.
-
-
Cycle:
-
Pull vacuum to < 5 mbar.
-
Ramp temp to 40°C .
-
Hold for 12 hours.
-
Bleed with Nitrogen (Never bleed with ambient air; the dry powder will greedily suck moisture from the rush of air).
-
Part 5: Analytical Validation (Karl Fischer)
The Challenge: Aminopyridones are basic. Standard Karl Fischer (KF) reagents are acidic/buffered.[1] A strong base can shift the pH > 8, causing the KF reaction to vanish or endpoints to drift.
Protocol: Buffered KF Titration
Reagents:
-
Titrant: Hydranal-Composite 5 (or equivalent).
-
Solvent: Methanol (Dry).[2]
-
Buffer: Benzoic Acid or Salicylic Acid.[1]
Procedure:
-
Pre-titration: Add 1.0 g of Benzoic Acid to the titration vessel containing methanol.
-
Conditioning: Run the "Drift" correction until stable (< 20 µ g/min ).
-
Sample Injection: Inject dissolved sample (or add solid directly if solubility allows).
-
Endpoint: Look for a stable endpoint. If the drift remains high, the sample may be undergoing a side reaction (ketone formation); switch to "Aldehyde/Ketone" specific reagents.
Visualization: Analytical Logic
Caption: Figure 2. Decision tree for selecting the correct Karl Fischer titration conditions for basic heterocycles.
References
-
United States Pharmacopeia (USP). General Chapter <921> Water Determination. USP-NF. Link
-
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Link
-
Vippagunta, S. R., et al. "Crystalline solids."[5] Advanced Drug Delivery Reviews 48.1 (2001): 3-26. (Discusses hydrate formation in pharmaceutical solids). Link
-
Sigma-Aldrich. "Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents." Application Note. Link
-
Airaksinen, S., et al. "Role of Water in the Physical Stability of Solid Dosage Formulations."[6] Journal of Pharmaceutical Sciences 94.10 (2005): 2147–2165.[6] Link
Sources
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. itwreagents.com [itwreagents.com]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties [mdpi.com]
- 6. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Troubleshooting & Optimization
Troubleshooting O- vs N-alkylation selectivity in pyridone derivatives
Topic: Troubleshooting O- vs N-alkylation Selectivity in Pyridone Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists & Process Researchers
The Core Challenge: Ambident Nucleophilicity
As researchers, we often treat the alkylation of 2-pyridones (and 4-pyridones) as a trivial substitution. However, the pyridone scaffold is a classic ambident nucleophile .[1] It exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).
-
Thermodynamic Control: Favors N-alkylation (the amide-like resonance is highly stable).
-
Kinetic/Coordination Control: Can favor O-alkylation (forming the alkoxypyridine), often driven by hard electrophiles or specific metal coordination.
The frustration usually arises when a "standard" protocol yields a stubborn mixture or the wrong regioisomer. This guide deconstructs the variables to give you deterministic control.
Diagnostic Phase: What did I actually make?
Before troubleshooting reaction conditions, you must unequivocally identify your product. TLC is often insufficient due to similar polarities.
Rapid Identification Matrix
| Feature | N-Alkyl Pyridone (Lactam) | O-Alkyl Pyridine (Lactim) | Why? |
| Oxygen is more electronegative, deshielding the adjacent protons more than Nitrogen. | |||
| The C=O bond character in the N-alkyl isomer shifts the signal downfield. | |||
| IR Spectroscopy | Strong band 1640–1680 cm⁻¹ (C=O) | Weak/Absent C=O; Strong bands 1580–1600 cm⁻¹ (C=N/C=C) | The lactam carbonyl stretch is diagnostic and intense. |
| UV-Vis | N-alkyl systems often maintain extended conjugation more effectively. |
Strategic Control: The "How-To"
To control the outcome, we must manipulate the Hard-Soft Acid-Base (HSAB) interactions and the solvation state of the anion.
Scenario A: Targeting N-Alkylation (The Thermodynamic Product)
-
Mechanism: Dissociated ion pair allows the nitrogen lone pair (part of the amide resonance) to attack.
-
The Fix:
-
Base: Use Alkali Carbonates (
, ) or Hydrides ( ). -
Solvent: Polar Aprotic (
, , ). These solvents solvate the cation effectively, leaving the pyridone anion "naked" and reactive. -
The "Cesium Effect":
is large and diffuse. It forms loose ion pairs and is highly soluble in organic solvents, often boosting N-selectivity and yield over or .
-
Scenario B: Targeting O-Alkylation (The Kinetic/Coordination Product)
-
Mechanism: Blocking the nitrogen or using "Hard" interactions.
-
The Fix:
-
Silver Salts (
, ): Silver coordinates strongly to the Nitrogen lone pair (soft-soft interaction), sterically and electronically blocking it. This forces the electrophile to attack the Oxygen. -
Solvent: Non-polar or weakly polar (
, , ). This promotes tight ion pairing/aggregates where O-attack is favored. -
Mitsunobu Conditions: Reaction with an alcohol,
, and generally favors O-alkylation for pyridones, treating the system as a phenol.
-
Visualizing the Decision Logic
The following diagram maps the mechanistic pathways and decision points for selecting the correct conditions.
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (N- vs O-alkylation).
Troubleshooting & FAQs
Q1: I am using
-
Diagnosis:
might be allowing some tight ion-pairing, or the electrophile is too "hard" (e.g., small alkyl sulfonates). -
Solution: Switch to Cesium Carbonate (
) .[2][3] The larger cation radius minimizes ion pairing, exposing the N-nucleophile. Alternatively, switch to LiH or NaH in THF/DMF to form a "naked" anion, but be wary of over-alkylation if multiple sites exist.
Q2: I tried the Silver Carbonate method for O-alkylation, but the yield is <30%.
-
Diagnosis: Heterogeneous reactions with silver salts are sensitive to stirring and surface area. Also, alkyl iodides work better than bromides/chlorides here due to the "soft" affinity of Ag for Iodide (precipitation of AgI drives the reaction).
-
Solution:
-
Use Alkyl Iodides .
-
Add Ultrasound during the initial mixing to disperse the
. -
Ensure the solvent is strictly non-polar (Toluene or Hexane/DCM mix). If the pyridone isn't soluble, try adding a small amount of DMF, but keep it minimal.
-
Q3: The Mitsunobu reaction failed (No Product).
-
Diagnosis: The
of the pyridone (~11) is sometimes too high for standard DEAD/DIAD ( limit ~13). If the alcohol is sterically hindered (secondary/tertiary), the reaction often stalls. -
Solution:
-
Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
for more difficult substrates. -
Ensure anhydrous conditions; water kills the phosphonium intermediate.
-
Q4: Can I convert the O-isomer to the N-isomer if I made the wrong one?
-
Answer: Yes, frequently. The Lactim-Lactam rearrangement can be induced thermally or with acid catalysis. Heating the O-alkyl product (especially O-methyl or O-benzyl) often causes migration of the alkyl group to the Nitrogen to form the thermodynamically stable N-alkyl pyridone.
Validated Protocols
Protocol A: High-Selectivity N-Alkylation (The "Cesium" Method)
Best for: Primary alkyl halides, benzyl halides.
-
Dissolve: Suspend 2-pyridone (1.0 equiv) and
(1.5 - 2.0 equiv) in anhydrous DMF (0.2 M concentration). -
Activate: Stir at Room Temperature (RT) for 15 minutes.
-
Add: Add the Alkyl Halide (1.1 equiv) dropwise.
-
React: Stir at RT (for active halides) or 60°C (for unreactive ones) for 4–12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
. -
Expected Outcome: >90% N-alkylation.
Protocol B: Selective O-Alkylation (The "Silver" Method)
Best for: Alkyl iodides, creating ethers.
-
Prepare: In a foil-wrapped flask (protect Ag salts from light), suspend 2-pyridone (1.0 equiv) and
(1.1 equiv) in Toluene or Benzene . -
Add: Add Alkyl Iodide (1.2 equiv).
-
React: Reflux for 12–24 hours.
-
Workup: Filter through a Celite pad (to remove Ag salts). Wash the filtrate with brine.
-
Expected Outcome: Predominantly O-alkylation.
References
-
Mechanism of Selectivity: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[4] The Journal of Organic Chemistry, 2024, 89, 3657-3665.[4] Link
-
Cesium Effect: Flessner, T., et al. "The 'Cesium Effect' Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions." Chemical Science, 2024. Link
-
Silver Salt Coordination: Breugst, M., et al. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society, 2010, 132(43), 15380–15389. Link
-
Mitsunobu Comparison: Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013, 54(30), 3926-3928.[5] Link[5]
-
Solid Phase N-Selectivity: Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase."[6] Journal of Combinatorial Chemistry, 2002, 4(5), 530–535. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one by Recrystallization
Welcome to the technical support center for the purification of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this key pyridinone intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Q1: What are the key physicochemical properties of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one to consider for recrystallization?
Q2: How do I select an ideal solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound completely when hot and poorly when cold.[5][6] This temperature-dependent solubility differential is the cornerstone of the technique. For a polar compound like 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, or water.[2][6]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[7] Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[6][8]
Q3: What are some common impurities that might be present in crude 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one?
A3: Impurities can arise from starting materials, side reactions, or degradation products.[9] While specific impurities depend on the synthetic route, potential contaminants in related amine-containing heterocyclic compounds can include unreacted starting materials, by-products from incomplete reactions, or colored degradation products.[10] Understanding the potential impurities helps in choosing a solvent system where they remain either fully dissolved or completely insoluble throughout the recrystallization process.[6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated. This is a common issue with impure compounds.[11]
Solutions:
-
Reheat and Add More Solvent: Heat the mixture to redissolve the oil and add a small amount of the "good" solvent to decrease the saturation of the solution.[12] Allow it to cool more slowly.
-
Modify the Solvent System: If using a mixed solvent system, add more of the "good" solvent to the hot solution. If using a single solvent, consider switching to a solvent with a lower boiling point.[12]
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal at a temperature just below the point where oiling occurred.
Problem 2: No crystals form upon cooling.
Cause: This is most commonly due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[11][13]
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[12] Once the volume is reduced, allow the solution to cool again slowly.
-
Induce Crystallization: If the solution is supersaturated but crystals haven't formed, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
-
Cool to a Lower Temperature: If initial cooling to room temperature does not yield crystals, try cooling the flask in an ice bath.[14]
Problem 3: The recrystallized product is still impure.
Cause: The chosen solvent may not be effectively separating the desired compound from the impurities. Impurities may have co-precipitated with the product.[12]
Solutions:
-
Perform a Second Recrystallization: Redissolve the crystals in a fresh portion of the hot solvent and repeat the cooling process.[12]
-
Change the Solvent System: The impurities may have similar solubility profiles to your compound in the current solvent. Experiment with a different solvent or solvent pair.
-
Use Activated Charcoal: If the impurity is colored, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Be aware that charcoal can also adsorb some of your desired product.
Problem 4: Poor recovery of the purified compound.
Cause: Several factors can lead to low yield, including using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.[5][13]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, less pure crystals and trap impurities.[13]
-
Preheat Filtration Apparatus: To prevent premature crystallization in the funnel during hot filtration, preheat the funnel and receiving flask with hot solvent or by placing them in an oven before use.[14]
III. Experimental Protocols & Visual Guides
A. General Recrystallization Workflow
The following diagram illustrates a standard workflow for the recrystallization of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Caption: General workflow for recrystallization.
B. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common recrystallization issues.
Caption: Troubleshooting decision-making process.
C. Solvent Selection Guide
The following table provides a starting point for solvent selection based on polarity.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds, but crystals may dry slowly.[2] |
| Methanol | High | 65 | Good for relatively polar compounds; easily removed.[2] |
| Ethanol | High | 78 | Excellent general-purpose polar solvent.[2] |
| Acetonitrile | Medium-High | 82 | Can be useful for compounds with moderate polarity. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity.[2] |
| Acetone | Medium | 56 | A versatile solvent, often used in mixed systems with water. |
| Hexane | Low | 69 | Typically used as a "poor" solvent in mixed systems for polar compounds.[2] |
IV. References
-
University of California, Davis. (n.d.). Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of British Columbia. (n.d.). Recrystallisation. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). 2 Pyridones. Retrieved from [Link]
-
SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
-
SpringerLink. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
Sources
- 1. CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone [cymitquimica.com]
- 2. athabascau.ca [athabascau.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Optimizing reaction temperature for cyclopropylmethyl substitution on pyridones
Module: Optimizing Cyclopropylmethyl Substitution
Welcome to the Technical Support Center. This module is designed for drug development professionals and synthetic chemists troubleshooting the regioselective alkylation of pyridones using cyclopropylmethyl (CPM) halides.
Mechanistic Insights: The "Why" Behind the Protocol
Pyridones are classic ambident nucleophiles, capable of reacting at either the nitrogen (lactam form) or oxygen (lactim form) atom. When performing alkylations with cyclopropylmethyl halides, researchers must balance two competing thermodynamic systems:
-
Regioselectivity (N- vs. O-Alkylation): N-alkylation is generally the thermodynamically favored pathway, while O-alkylation is kinetically favored. The choice of base, solvent, and crucially, temperature, dictates the transition state energy landscape.
-
Electrophile Stability: The cyclopropylmethyl group is highly sensitive to conditions that promote
-like carbocation formation. If the temperature is too high or acidic conditions are present, the cyclopropylmethyl cation rapidly equilibrates, leading to ring-opened cyclobutyl or homoallyl byproducts (1)[1].
Troubleshooting & FAQs
Q1: I am observing a high ratio of O-alkylated to N-alkylated product when reacting 2-pyridone with cyclopropylmethyl bromide at room temperature. How can I shift the selectivity?
A1: At lower temperatures, the kinetic O-alkylation product can predominate depending on the base and solvent. To drive the reaction toward the thermodynamic N-alkylated product, increase the reaction temperature to 70–80 °C (2)[2]. Additionally, ensure you are using a polar aprotic solvent (e.g., DMF) and a hard base like K₂CO₃. The potassium ion coordinates less tightly to the oxygen than softer metals (like Ag⁺), leaving the nitrogen lone pair available for the
Q2: My LC-MS shows multiple peaks with the same mass, and NMR indicates the cyclopropyl ring has opened. What is causing this?
A2: The cyclopropylmethyl group is prone to rearrangement if the reaction mechanism shifts from a concerted
-
Root Cause: This typically occurs at excessively high temperatures (>100 °C).
-
Resolution: Strictly control the temperature between 60 °C and 80 °C. Ensure your base is fully anhydrous to maintain a strictly basic environment, promoting the direct
displacement of the halide without carbocation formation.
Q3: I am performing solid-phase synthesis of N-cyclopropylmethyl pyridones, but I am getting poor yields and cleavage issues. How should I optimize the thermal conditions? A3: In solid-phase synthesis, elevated temperatures can cause premature cleavage of the product from the resin. Research indicates that decreasing the reaction temperature from 120 °C to 80 °C prevents the generation of free pyridone anions that lead to mixed O/N-alkylation, ensuring that only the desired N-alkylated product is formed and retained on the resin (2)[2].
Quantitative Data: Temperature & Condition Effects
The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during the alkylation of 2-pyridones with primary alkyl halides:
| Reaction Condition | Temperature | Base / Solvent | Major Product | Regioselectivity (N:O) |
| Standard Heating | 80 °C | K₂CO₃ / DMF | N-Alkyl | > 10:1 |
| High Heat (Solid Phase) | 120 °C | NaH / DMF | Mixed | ~ 1:1 |
| Micellar System | 25 °C | K₂CO₃ / Tween 20 (aq) | N-Alkyl | > 6:1 |
| Silver-Promoted | 25 °C | Ag₂CO₃ / Toluene | O-Alkyl | < 1:10 |
Reaction Workflow Visualization
Temperature optimization workflow for regioselective N-cyclopropylmethylation of 2-pyridones.
Self-Validating Experimental Protocol
Optimized N-Cyclopropylmethylation of 2-Pyridone Objective: Achieve high N-alkylation selectivity while preserving the integrity of the cyclopropyl ring.
Step-by-Step Workflow:
-
Preparation of the Nucleophile: In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add finely milled anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes.
-
Self-Validation Check: The mixture should become slightly cloudy as the potassium pyridonate salt forms. If the solution remains perfectly clear, the base may be inactive or hydrated, which will stall the reaction.
-
-
Electrophile Addition: Introduce cyclopropylmethyl bromide (1.2 equiv) dropwise via syringe.
-
Thermal Optimization: Heat the reaction mixture to exactly 80 °C using a thermostatically controlled heating block.
-
Reaction Monitoring: Stir for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The N-alkylated product typically has a lower
value (more polar) compared to the O-alkylated isomer. -
Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to isolate the pure N-cyclopropylmethyl pyridone.
References
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Source: ACS Publications URL:2
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ResearchGate URL:4
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone Source: ResearchGate URL:3
-
Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate Source: Arkat USA URL:1
Sources
Navigating the Stability Landscape of Aminopyridones: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopyridone stability. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for the stability challenges encountered during the storage and handling of aminopyridone-based compounds. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these stability issues and to offer robust experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding aminopyridone stability.
Q1: What are the primary factors that affect the stability of aminopyridone compounds during storage?
A1: The stability of aminopyridones is primarily influenced by a combination of environmental factors. These include temperature, humidity, light exposure, and the pH of the microenvironment.[1] The inherent chemical structure of the aminopyridone scaffold, featuring both an aminopyridine moiety and a lactam ring, dictates its susceptibility to specific degradation pathways under these conditions.
Q2: My aminopyridone sample has changed color. What could be the cause?
A2: A change in color, often to a yellow or brownish hue, is a common indicator of degradation. This is frequently associated with oxidative or photolytic degradation pathways. Exposure to air (oxygen) and light can generate chromophoric degradation products. It is crucial to investigate the purity of the sample using analytical techniques like HPLC to identify any new peaks corresponding to degradation products.
Q3: Can I store my aminopyridone compound in solution?
A3: While solid-state aminopyridones can exhibit good stability when protected from light and moisture, solutions are generally more prone to degradation.[1] The rate of degradation in solution is highly dependent on the solvent, pH, and storage temperature. For short-term use, refrigerated storage in a suitable, degassed solvent, protected from light, is advisable. For long-term storage, the solid form is strongly recommended.
Q4: What are the most common degradation pathways for aminopyridones?
A4: Based on the functional groups present, the most anticipated degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aminopyridine ring is prone to oxidation, which can lead to the formation of N-oxides and other oxidative adducts.
-
Photodegradation: Exposure to ultraviolet or visible light can induce complex degradation pathways, leading to a variety of products.
In-Depth Troubleshooting Guides
This section provides a more detailed exploration of specific stability issues and offers structured approaches to their resolution.
Issue 1: Rapid Degradation of Aminopyridone in Solution
You've prepared a stock solution of your aminopyridone compound, and subsequent analysis shows a significant decrease in the parent compound peak and the appearance of new, unidentified peaks in the HPLC chromatogram.
-
Hydrolytic Degradation: The lactam ring within the aminopyridone structure can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is influenced by the ring size, with six-membered lactam rings generally being more stable than smaller rings. However, extreme pH conditions can still promote cleavage.
-
Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to the oxidation of the aminopyridine moiety. This process can be accelerated by the presence of trace metal ions.
-
Solvent Reactivity: The choice of solvent is critical. Protic solvents may participate in degradation reactions, and impurities within the solvent (e.g., peroxides in aged ethers) can be a source of reactive species.
Caption: Troubleshooting workflow for aminopyridone degradation in solution.
-
Solvent Selection: Use high-purity, HPLC-grade solvents. If using ethers, ensure they are peroxide-free.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
pH Control: If the compound is to be stored in an aqueous environment, use a buffer system to maintain a neutral pH.
-
Storage Conditions: Store solutions at low temperatures (2-8 °C or -20 °C) and protected from light.
Issue 2: Appearance of Impurities in Solid-State Aminopyridone Upon Storage
Your solid aminopyridone sample, which was initially of high purity, shows new impurity peaks after several months of storage at room temperature.
-
Photodegradation: Even ambient laboratory light can be sufficient to induce photodegradation over extended periods, especially for photosensitive compounds. The oxicam class of drugs, which share some structural similarities with certain aminopyridones, are known to be susceptible to photodegradation.[2][3]
-
Oxidation: Solid-state oxidation can occur, although typically at a slower rate than in solution. This is often a surface-level phenomenon initially.
-
Hygroscopicity and Hydrolysis: If the compound is hygroscopic, it can absorb atmospheric moisture, creating a localized aqueous environment on the crystal surface where hydrolysis can occur.
| Potential Cause | Identification | Preventative Action |
| Photodegradation | Compare the impurity profile of a sample stored in the dark with one exposed to light. | Store the compound in an amber vial or a container wrapped in aluminum foil.[1] |
| Oxidation | The appearance of N-oxide or other oxygenated adducts in the mass spectrum of the impurity. | Store the compound under an inert atmosphere (e.g., in a desiccator with a nitrogen purge). |
| Hydrolysis | The mass of the impurity corresponds to the addition of a water molecule to the parent compound. | Store the compound in a desiccator with a suitable desiccant (e.g., silica gel) to minimize moisture exposure. |
Experimental Protocols
To systematically investigate and resolve stability issues, forced degradation studies are indispensable. These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.[1]
Protocol 1: Forced Degradation Study of an Aminopyridone
Objective: To identify the potential degradation pathways of an aminopyridone under various stress conditions.
Materials:
-
Aminopyridone compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aminopyridone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Use the MS data to propose structures for the degradation products.
-
Caption: Potential degradation pathways of aminopyridones under stress conditions.
Summary of Stability Data for Representative Aminopyridone-like Drugs
The following table summarizes findings from forced degradation studies on commercially available drugs with structural similarities to aminopyridones. This data provides valuable insights into the likely stability behavior of novel aminopyridone compounds.
| Drug | Structural Class | Susceptible to Degradation by | Key Degradation Products | Reference |
| Pirfenidone | Pyridone | Acid, Base, Oxidation, UV light | Not specified in detail | [4][5][6][7] |
| Tenoxicam | Oxicam | Sunlight, Acid, Base, Oxidation | Multiple photoproducts, hydrolysis products | [2][3][8][9][10][11] |
| Lornoxicam | Oxicam | Acid, Base, Oxidation, Photolysis (in solution) | Multiple degradation products | [2][9][12][13][14] |
| Milrinone | Bipyridine | Oxidation, Hydrolysis | Oxidative and hydrolytic breakdown products | [15][16][][18][19] |
| Amrinone | Bipyridine | Not specified in detail, but stability is a concern | N-oxide, desethyl, deaminated, and dihydro reduction products | [20][21][22][23][24] |
Concluding Remarks
The stability of aminopyridone compounds is a critical factor that can significantly impact the reliability and reproducibility of research findings. By understanding the inherent chemical liabilities of the aminopyridone scaffold and implementing proactive stability-enhancing strategies, researchers can ensure the integrity of their valuable compounds. This guide provides a foundational framework for identifying, troubleshooting, and preventing common stability issues. For further assistance with specific stability challenges, please do not hesitate to contact our technical support team.
References
-
Photodegradation of tenoxicam and lornoxicam. (n.d.). Research Trends. Retrieved March 7, 2026, from [Link]
-
Jiménez, J. J., Muñoz, B. E., Sánchez, M. I., & Pardo, R. (2018). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. Chemosphere, 191, 925-934. [Link]
-
RP-HPLC method for degradation study of Lornoxicam. (n.d.). Scholars Research Library. Retrieved March 7, 2026, from [Link]
-
Development of a validated stability indicating rp-hplc method for the estimation of pirfenidone in bulk drug and tablet dosage form. (n.d.). Retrieved March 7, 2026, from [Link]
-
Jiménez, J. J., Muñoz, B. E., Sánchez, M. I., & Pardo, R. (2018). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. ResearchGate. [Link]
-
Milrinone Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]
-
Forced degradation study data of pirfenidone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
El-Ayaan, U., Al-Shihry, S., Letzel, M., & Mattay, J. (2016). Photochemical and DNA degradation studies on tenoxicam, lornoxicam, and their photolysis products. ResearchGate. [Link]
-
Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. ResearchGate. [Link]
-
Jiménez, J. J. (2017). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. SciSpace. [Link]
-
Jiménez, J. J., Muñoz, B. E., Sánchez, M. I., & Pardo, R. (2017). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. [Link]
-
Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage Form. Journal of Pharmaceutical Research International, 33(29B), 110-118. [Link]
-
Vanitha, C. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage. SciSpace. [Link]
-
Singh, S., et al. (2012). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn. ResearchGate. [Link]
-
Singh, S., et al. (2011). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn. PubMed. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Retrieved March 7, 2026, from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
-
Amrinone in the treatment of chronic cardiac failure. (1985). PubMed. [Link]
-
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Amrinone Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). PubMed. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2007). PubMed. [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). MDPI. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). PMC. [Link]
-
Alkaline Hydrolysis of a gamma-Lactam Ring. (2000). ResearchGate. [Link]
-
Synthesis of new thiophene substituted 2-aminopyridines. (2017). Frontiers in Chemistry, Armenia. [Link]
-
Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Clinical effects and side effects of amrinone. A study of 24 patients with chronic congestive heart failure. (1986). PubMed. [Link]
-
Manufacturing and Degradation Impurities. (n.d.). Hypha Discovery. Retrieved March 7, 2026, from [Link]
-
Milrinone. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Hemodynamic and clinical limitations of long-term inotropic therapy with amrinone in patients with severe chronic heart failure. (1985). Circulation. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1994). PubMed. [Link]
-
An In-depth Analysis of Milrinone Lactate's R&D Progress and Mechanism of Action on Drug Target. (2023). Patsnap Synapse. [Link]
-
Milrinone. (n.d.). PharmaCompass.com. Retrieved March 7, 2026, from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2017). Retrieved March 7, 2026, from [Link]
-
Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. (1975). PubMed. [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2019). OSTI.GOV. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchtrends.net [researchtrends.net]
- 3. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. scispace.com [scispace.com]
- 8. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. daneshyari.com [daneshyari.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. Milrinone - Wikipedia [en.wikipedia.org]
- 18. An In-depth Analysis of Milrinone Lactate's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 19. Milrinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. Amrinone in the treatment of chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. veeprho.com [veeprho.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Clinical effects and side effects of amrinone. A study of 24 patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Minimizing side reactions in the reduction of 4-nitro-1-(cyclopropylmethyl)pyridin-2-one
Technical Support Reference Ticket: #NR-CP-PYR-001 Subject: Chemoselective Reduction of 4-nitro-1-(cyclopropylmethyl)pyridin-2-one Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemoselectivity Paradox
You are attempting to reduce a nitro group (
-
The Nitro Group (Target): Requires
for full reduction to aniline. -
The Cyclopropyl Ring (Hazard): The cyclopropylmethyl motif is a "homo-allylic" strained system. Under standard hydrogenation conditions (Pd/C,
), it is highly susceptible to hydrogenolysis (ring-opening), yielding an -butyl or isobutyl side chain. -
The Pyridone Core (Secondary Hazard): While aromatic, the C3-C4 or C5-C6 double bonds can undergo saturation under high-pressure forcing conditions, leading to a piperidone derivative.
The Golden Rule: Avoid Palladium (Pd/C) if you wish to preserve the cyclopropyl ring. Palladium has a high affinity for inserting into strained C-C bonds.
Critical Decision Matrix
Before starting, select your workflow based on your equipment availability and tolerance for metal waste.
Figure 1: Strategic decision tree for selecting the reduction methodology based on catalyst availability and scale.
Protocol A: Catalytic Hydrogenation (The "Clean" Route)
Applicability: Best for small-scale, high-throughput reactions where filtration is the only desired workup. Primary Risk: Cyclopropyl ring opening.[1]
Recommended Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Pt/C (Sulfided) or PtO₂ (Adam's Cat) | Platinum is less active toward C-C bond hydrogenolysis than Palladium but retains high activity for nitro reduction [1]. Sulfiding poisons the catalyst slightly, further preventing ring opening. |
| Solvent | MeOH or EtOH (anhydrous) | Protic solvents facilitate the proton transfer required for the nitro-to-amine mechanism. |
| Pressure | Atmospheric (Balloon) to 3 bar | High pressure increases the risk of reducing the pyridone ring. |
| Additives | Vanadium (optional) | If the reaction stalls at the hydroxylamine intermediate, trace Vanadium (e.g., |
Troubleshooting Guide (Q&A)
Q: I used Pd/C and my product mass is M+2. What happened?
A: You likely opened the cyclopropyl ring. Pd/C readily cleaves the strained cyclopropane C-C bond via oxidative addition, followed by reductive elimination of the alkyl chain. This converts the cyclopropylmethyl group into an
-
Fix: Switch to PtO₂ or Sulfided Pt/C . These catalysts are "chemoselective" for nitro groups in the presence of strained rings and halogens.
Q: The reaction stalled. LCMS shows a peak at M-16 (relative to product).
A: This is the Hydroxylamine intermediate (
-
Fix:
-
Increase temperature slightly (to 40-50°C).
-
Add a Lewis Acid promoter: 1-2 mol%
or often pushes the hydroxylamine to the amine.
-
Q: I see a byproduct with M+4 or M+6. A: You are reducing the pyridone ring double bonds (piperidone formation).
-
Fix: Your catalyst is too active or pressure is too high. Stop the reaction immediately. Ensure you are using a "poisoned" catalyst (sulfided) and lower the pressure to 1 atm.
Protocol B: Chemical Reduction (The "Robust" Route)
Applicability: Best for scale-up or when specific hydrogenation catalysts (Pt) are unavailable. Primary Risk: Emulsion formation during workup.
Recommended Conditions: Fe / NH₄Cl
This is the Bechamp reduction variant.[2] It is mild (pH ~5-6), cheap, and absolutely will not open the cyclopropyl ring or reduce the pyridone double bonds [3].
Step-by-Step Protocol:
-
Dissolve: Suspend 1.0 eq of 4-nitro-1-(cyclopropylmethyl)pyridin-2-one in EtOH/Water (3:1 ratio).
-
Activate: Add 5.0 eq of Ammonium Chloride (
) . -
Reduce: Add 4.0 - 5.0 eq of Iron Powder (325 mesh is best).
-
Heat: Reflux vigorously (approx 70-80°C) for 2-4 hours. Note: Vigorous stirring is essential as this is a heterogeneous reaction.
-
Monitor: Check TLC/LCMS. The nitro group disappears rapidly; the hydroxylamine intermediate may linger.
Troubleshooting Guide (Q&A)
Q: The reaction is complete, but the workup is a nightmare. I have a black sludge. A: Iron oxide sludge is notorious.
-
Fix (The Celite Trick): Do not attempt to extract directly.
-
While the reaction is still warm, filter the entire mixture through a thick pad of Celite .
-
Wash the pad copiously with hot MeOH or EtOAc.
-
Evaporate the organic solvent then partition the residue between water and EtOAc. This removes the iron before the extraction.
-
Q: Can I use Zinc instead of Iron?
A: Yes (Zn /
-
Risk: Zn in Acetic Acid (AcOH) can sometimes cleave sensitive bonds or cause N-oxide formation if not controlled. Fe/
is milder and preferred for this specific substrate.
Q: Can I use Sodium Dithionite (
-
Protocol: React substrate with 3-5 eq
in THF/Water with mild base ( ) at 50°C. -
Drawback: Dithionite degrades quickly in air; reagents must be fresh.
Mechanistic Visualization
Understanding why Pd fails is crucial for future experimental design.
Figure 2: Mechanistic divergence between Palladium and Platinum catalysts. Pd facilitates ring-opening via oxidative addition, while Pt preferentially reduces the polar nitro group.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt vs. Pd selectivity for halogens and cyclopropanes).
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link
-
Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds". Synthetic Communications, 22(22), 3189-3195.[3] Link
- Gogoi, S., et al. (2004). "Chemoselective reduction of nitro group in the presence of cyclopropyl ring". Tetrahedron Letters, 45(30), 5561-5563.
Sources
Technical Support Center: Chromatographic Resolution of N-Alkylated Pyridone Isomers
Welcome to the Chromatography Technical Support Center. This portal is designed for analytical chemists, researchers, and drug development professionals facing challenges in the isolation and quantification of N-alkylated pyridone isomers. Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices to optimize your separation workflows.
Workflow & Decision Matrix
Chromatographic decision matrix for resolving N-alkylated and O-alkylated pyridone isomers.
Diagnostic FAQs & Troubleshooting
Q1: Why do my pyridone alkylation reactions consistently yield complex isomer mixtures, and how does this dictate my chromatographic strategy? A1: 2-Pyridones are classic ambident nucleophiles governed by lactam-lactim tautomerization. Depending on the base and solvent used during synthesis, alkylation occurs competitively at the nitrogen atom (yielding the lactam, N-alkyl-2-pyridone) or the oxygen atom (yielding the lactim, 2-alkoxypyridine)[1]. Because the N-alkylated isomer retains a highly polarized amide-like carbonyl, it is significantly more polar than its O-alkylated counterpart[1]. This polarity differential dictates the separation strategy: in normal-phase chromatography, the less polar O-alkylated isomer elutes rapidly, while the N-alkyl isomer is strongly retained by the silica surface.
Q2: My N-alkylated pyridone is highly polar and elutes in the void volume on a standard C18 column. How can I increase retention and resolution? A2: Highly polar N-alkylated pyridones often lack sufficient hydrophobic interaction with standard C18 stationary phases. To troubleshoot this:
-
Implement a Mixed-Mode Column: Switch to a stationary phase like Primesep 100 or Newcrom R1, which incorporates both reverse-phase and ion-exchange mechanisms to retain polar nitrogenous compounds[2],[3].
-
Buffer the Aqueous Phase: If utilizing standard Reverse-Phase (RP) HPLC, ensure the aqueous phase is buffered (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of basic nitrogen sites and prevent peak tailing[2].
-
Transition to HILIC: For extreme cases (e.g., highly polar N-oxides or short-chain N-alkyl pyridones), switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or amide column, starting with a high organic mobile phase (e.g., 90% MeCN)[4].
Q3: What are the optimal detection parameters for quantifying N-alkylated versus O-alkylated isomers during HPLC method development? A3: Both isomers exhibit strong UV absorbance due to their conjugated heteroaromatic systems. Monitor conversion and regioisomer ratios using HPLC with UV detection at 214 nm and 254 nm[5]. The 214 nm wavelength is particularly sensitive for the amide chromophore present in N-alkylated pyridones[5].
Quantitative Data Summary
| Parameter | N-Alkylated Pyridone | O-Alkylated Pyridone |
| Predominant Tautomeric State | Lactam (Amide-like) | Lactim (Aromatic Ether) |
| Relative Polarity | High | Low |
| Optimal Analytical Column | Mixed-Mode (Newcrom R1) / HILIC | Standard C18 |
| Normal-Phase Elution Order | Late (Strongly retained on Silica) | Early (Weakly retained) |
| Reverse-Phase Elution Order | Early (Low hydrophobic interaction) | Late (High hydrophobic interaction) |
Validated Experimental Protocols
Protocol A: Analytical HPLC Method Development for Pyridone Regioisomers
This protocol utilizes a mixed-mode RP approach to ensure retention of the polar N-alkylated isomer while resolving it from the lipophilic O-alkylated byproduct.
-
Step 1: Column Selection & Equilibration. Install a mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm). Equilibrate with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid maintains the pH below the pKa of residual basic nitrogen sites, preventing peak tailing caused by secondary interactions with free silanols.
-
Step 2: Sample Preparation. Dissolve the crude reaction mixture in a 50:50 mixture of Water/MeCN to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Step 3: Gradient Execution. Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 214 nm and 254 nm.
-
Step 4: System Validation Check (Self-Validating Step). Inject a mixed standard. Calculate the resolution factor (
) between the O-alkyl and N-alkyl peaks. If < 2.0: The gradient is too steep. Decrease the initial gradient slope by 2% MeCN/min to enhance the separation of the tautomeric forms.
Protocol B: Preparative Normal-Phase Isolation of N-Alkylated Pyridones
This protocol leverages the extreme polarity difference between the lactam and lactim forms for bulk purification.
-
Step 1: Column Loading. Dry-load the crude mixture onto Celite or silica gel to prevent band broadening. Load this onto a pre-equilibrated silica gel flash column (Hexane/EtOAc system).
-
Step 2: Isocratic Wash (O-Alkyl Removal). Elute with 90:10 Hexane/EtOAc for 3 column volumes (CV). Causality: The O-alkyl isomer (aromatic ether) is highly soluble in non-polar solvents and lacks hydrogen-bond donating capacity, allowing it to elute rapidly in this phase.
-
Step 3: Gradient Elution (N-Alkyl Recovery). Gradually increase the polarity to 50:50 Hexane/EtOAc, then to 100% EtOAc. The N-alkyl isomer (lactam) requires higher EtOAc concentrations to disrupt its strong dipole-dipole interactions with the polar silica surface.
-
Step 4: System Validation Check (Self-Validating Step). Spot fractions on a TLC plate (developed in 50:50 Hexane/EtOAc). The O-alkyl isomer will run significantly higher (higher
). If co-elution occurs: The column was overloaded. Reduce the sample mass by 50% for the subsequent run to maintain theoretical plate efficiency.
References
-
Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution , The Ivan Huc Group (uni-muenchen.de). 1
-
Separation of 2-Pyridone on Newcrom R1 HPLC column , SIELC Technologies. 2
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column , SIELC Technologies. 3
-
Retention of Pyridine N-Oxides on HPLC , Chromatography Forum. 4
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water , ResearchGate. 5
Sources
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. Separation of 2-Pyridone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one and its derivatives.
Due to its electron-rich heterocyclic core and highly reactive primary amine, this compound is notoriously susceptible to oxidative degradation in solution. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your experimental stock solutions.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, but introducing an electron-donating amino group at the 4-position significantly increases the electron density of the ring. This creates three primary liabilities:
-
N-Oxidation and Radical Formation: The primary amine can undergo single-electron transfer (SET) in the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺) and dissolved oxygen, forming a nitrogen-centered radical. This rapidly leads to N-oxide impurities (a characteristic +16 Da mass shift) .
-
Azo Dimerization: If radical propagation is not quenched, intermolecular reactions between two oxidized molecules occur, leading to azo dimer formation. This visually manifests as a dark brown or purple discoloration of the solution.
-
Ring Opening: Prolonged exposure to oxidative conditions, especially at elevated pH, can lead to epoxidation of the electron-rich double bonds within the pyridinone core. As demonstrated in metabolic and stability studies of aminopyridinone peptidomimetics, this is often followed by hydrolysis and irreversible ring-opening degradation .
Fig 1: Oxidative degradation pathways of 4-aminopyridin-2(1H)-one derivatives.
Troubleshooting & FAQs
Q1: My stock solution in DMSO turned dark brown after 48 hours on the bench. What happened, and how do I prevent it? A1: The browning is a classic symptom of azo dimer formation resulting from autoxidation. Dimethyl sulfoxide (DMSO) is highly hygroscopic and often contains trace dimethyl sulfide and dissolved oxygen. When exposed to ambient light and air, the 4-amino group oxidizes rapidly. Fix: Switch to freshly opened, anhydrous, and degassed solvents. Store stock solutions in amber vials at -20°C. If DMSO must be used, sparge it with Argon for 15 minutes prior to dissolution.
Q2: Does the pH of my aqueous assay buffer affect the stability of this compound? A2: Yes, significantly. At higher pH levels (>7.5), the 4-amino group becomes highly nucleophilic, and the pyridinone ring can tautomerize, dramatically accelerating autoxidation and ring-opening. Fix: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 5.5 - 6.5) using degassed buffers (e.g., MES or citrate). This protonates trace reactive intermediates and reduces the electron density on the heterocyclic ring.
Q3: Should I add antioxidants to my working solutions? A3: Yes. Because oxidation is heavily catalyzed by trace metals, adding a combination of a metal chelator (e.g., EDTA at 1 mM) and a radical scavenger (e.g., Dithiothreitol [DTT] or Ascorbic acid at 1-5 mM) effectively halts the metal-catalyzed SET oxidation pathway.
Quantitative Stability Data
To guide your experimental design, the following table summarizes the expected half-life (
| Solvent System | Additives | Atmosphere | Storage Temp | Estimated | Primary Degradant |
| DMSO (Ambient, Aged) | None | Air | 25°C | < 48 hours | Azo Dimer / N-Oxide |
| DMSO (Anhydrous) | None | Argon | 25°C | ~ 7 days | N-Oxide (+16 Da) |
| MeCN / H₂O (50:50, pH 7.4) | None | Air | 25°C | < 72 hours | Ring-Opened Product |
| MeCN / H₂O (50:50, pH 6.0) | 1mM EDTA + 2mM DTT | Argon | 4°C | > 30 days | None detected |
| DMSO (Anhydrous, Degassed) | None | Argon | -20°C | > 6 months | None detected |
Experimental Protocol: Preparation of Oxidation-Resistant Solutions
This self-validating protocol ensures the creation of a stable 10 mM stock solution. By integrating analytical checkpoints, you can verify the integrity of your system before committing to costly downstream assays.
Step 1: Solvent Deoxygenation
-
Transfer high-purity, anhydrous DMSO or Acetonitrile into a septum-sealed flask.
-
Sparge the solvent with ultra-pure Argon gas using a submerged needle for 15–30 minutes to displace dissolved oxygen. Maintain a positive Argon pressure.
Step 2: Additive Incorporation (For Aqueous Working Solutions)
-
If preparing an aqueous dilution, pre-dissolve 1 mM EDTA (to chelate trace Fe/Cu) and 2 mM DTT in the buffer prior to introducing the API.
Step 3: Dissolution under Inert Atmosphere
-
Weigh the solid 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one in a glovebox or under a steady stream of nitrogen.
-
Add the degassed solvent to the solid. Gently swirl to dissolve. Critical Causality Note:Do not use ultrasonic baths. Cavitation induces localized extreme heating and generates reactive oxygen species (ROS) from trace water, instantly initiating the radical cascade.
Step 4: Aliquoting and Storage
-
Dispense the solution into single-use amber glass vials (to prevent photo-oxidation) purged with Argon.
-
Flash-freeze the vials in liquid nitrogen and store immediately at -20°C or -80°C.
Step 5: Self-Validation Checkpoint
-
Prior to utilizing a stored aliquot in a critical assay, run a rapid LC-MS analysis.
-
Validation criteria: The solution is viable if the chromatogram shows >98% purity for the parent mass and an absolute absence of the +16 Da (N-oxide) or +14 Da (demethylated/oxidized) peaks.
Fig 2: Validated workflow for preparing oxidation-resistant stock solutions.
References
-
Sanderson, P. E. J., et al. "Efficacious, Orally Bioavailable Thrombin Inhibitors Based on 3-Aminopyridinone or 3-Aminopyrazinone Acetamide Peptidomimetic Templates." Journal of Medicinal Chemistry, 41(22), 1998, 4466-4474. URL:[Link]
-
Shu, Y.-Z., et al. "Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Formation." Drug Metabolism and Disposition, 38(4), 2010, 659-671. URL:[Link]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one and its Comparison with Orthogonal Analytical Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one, a substituted pyridinone, a detailed understanding of its atomic connectivity and spatial arrangement is paramount. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a primary and powerful tool for structural characterization.[1] Furthermore, it will objectively compare the insights derived from ¹H NMR with data obtained from complementary analytical techniques, offering a holistic approach to its characterization.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as an indispensable technique in organic chemistry, providing a wealth of information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.[1] For a molecule with the complexity of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one, ¹H NMR allows for the precise assignment of each proton, confirming the presence and connectivity of the aminopyridinone core and the cyclopropylmethyl substituent.
Deciphering the ¹H NMR Spectrum of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
A detailed analysis of the ¹H NMR spectrum of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one reveals a series of distinct signals, each corresponding to a unique set of protons within the molecule. The interpretation of these signals—their chemical shift (δ), integration, and multiplicity—provides a definitive fingerprint of the compound's structure.
Expected ¹H NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |
| Pyridinone H-3 | ~5.5 - 6.0 | Doublet | 1H | Olefinic proton adjacent to the carbonyl group, deshielded. |
| Pyridinone H-5 | ~6.5 - 7.0 | Doublet | 1H | Olefinic proton coupled to H-6, deshielded by the ring system. |
| Pyridinone H-6 | ~7.0 - 7.5 | Doublet | 1H | Olefinic proton coupled to H-5, typically the most deshielded ring proton. |
| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 2H | Protons on the nitrogen atom; chemical shift can be variable and the peak is often broad due to quadrupole effects and exchange. |
| Methylene (-CH₂-) | ~3.5 - 4.0 | Doublet | 2H | Protons of the methylene group attached to the pyridinone nitrogen, split by the methine proton of the cyclopropyl group. |
| Methine (-CH-) | ~1.0 - 1.5 | Multiplet | 1H | The single proton on the cyclopropyl ring attached to the methylene group, exhibiting complex splitting from adjacent methylene protons. |
| Cyclopropyl (-CH₂-) | ~0.3 - 0.7 | Multiplet | 4H | The four methylene protons of the cyclopropyl ring, which are diastereotopic and exhibit complex splitting patterns.[2] |
Causality Behind Chemical Shifts:
The chemical shifts observed are a direct consequence of the electronic environment surrounding each proton.[3]
-
Pyridinone Protons: The protons on the pyridinone ring are in the deshielded region (downfield) of the spectrum due to the aromatic nature of the ring and the electron-withdrawing effect of the carbonyl group and the nitrogen atom.
-
Amino Protons: The amino group protons have a variable chemical shift that is dependent on solvent, concentration, and temperature. Their broadness is a result of rapid chemical exchange and quadrupolar broadening from the nitrogen atom.
-
Cyclopropylmethyl Protons: The protons of the cyclopropylmethyl group are found in the shielded region (upfield). The cyclopropyl ring's unique electronic structure creates a shielding cone, causing the protons attached to it to resonate at unusually low chemical shifts, often below 1 ppm.[2]
Below is a diagram illustrating the logical workflow for the structural elucidation of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Caption: Workflow for the synthesis, purification, and structural elucidation of the target molecule.
Comparison with Orthogonal Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach.[4] Orthogonal methods provide complementary information, ensuring the identity and purity of the compound.
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule, including the number of different carbon environments and their electronic nature.[5] | Complements ¹H NMR by directly observing the carbon backbone. The number of signals confirms the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy and can provide information about its elemental composition and fragmentation pattern.[6][7] | Provides the molecular formula, which is a crucial piece of information that ¹H NMR alone cannot provide. Fragmentation patterns can corroborate the connectivity inferred from NMR. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample by separating the target compound from any impurities.[8][9][10] | While NMR can detect significant impurities, HPLC is far more sensitive for quantifying purity levels, which is critical for drug development. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Confirms the presence of key functional groups like the amine (N-H stretch), carbonyl (C=O stretch), and C-H bonds, which are also inferred from the ¹H NMR spectrum. |
The following diagram illustrates the relationship between the primary analytical technique (¹H NMR) and its complementary methods.
Caption: Relationship between ¹H NMR and other key analytical techniques.
Experimental Protocols
Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like amines.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.
-
A typical ¹H NMR experiment involves applying a short radiofrequency pulse to excite the protons and then recording the resulting free induction decay (FID).
-
The number of scans is averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (splitting pattern) of each signal to determine the number of neighboring protons.
-
Conclusion
The structural elucidation of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a multi-faceted process where ¹H NMR spectroscopy plays a leading role. Its ability to provide detailed information about the proton framework of the molecule is unparalleled. However, for a complete and robust characterization that meets the stringent standards of the pharmaceutical industry, the data from ¹H NMR must be corroborated by orthogonal techniques such as ¹³C NMR, mass spectrometry, and HPLC. This integrated analytical approach ensures the unequivocal confirmation of the molecule's structure and purity, providing a solid foundation for further drug development activities.
References
-
ResearchGate. Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. Available at: [Link].
-
ResearchGate. NMR determination of the fate of the cyclopropyl ring. A, partial.... Available at: [Link].
-
PubChem. 4-Aminopyridine. Available at: [Link].
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228925). Available at: [Link].
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available at: [Link].
-
PubChem. Cyclopropyl methyl ketone. Available at: [Link].
-
PubChem. 4-aminopyridin-2(1H)-one-3,5,6-d3. Available at: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link].
-
MDPI. 15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Available at: [Link].
-
SpectraBase. 2(1H)-pyrimidinone, 4-amino-1-(2,3-dihydroxypropyl)-. Available at: [Link].
-
Jetir.org. Synthesis and characterization of substituted pyridones using isatoic anhydride. Available at: [Link].
-
SIELC. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Available at: [Link].
-
PMC. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Available at: [Link].
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link].
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link].
-
University of Colorado Boulder. Tables For Organic Structure Analysis. Available at: [Link].
-
SpectraBase. 1-(Indolyl-2-carbonyl)-4-[3-[(cyclopropylmethyl)amino]-2-pyridyl]piperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].
-
ResearchGate. analysis of amino acids by high performance liquid chromatography. Available at: [Link].
-
Wikipedia. 4-Aminopyridine. Available at: [Link].
-
Natural Science of Hainan University. THE USE OF HPLC IN THE ANALYSTS OF AMINO ACID. Available at: [Link].
-
MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link].
-
MDPI. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. Available at: [Link].
-
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link].
-
UNL Digital Commons. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Available at: [Link].
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link].
-
PubMed. Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link].
-
PubChemLite. 4-amino-1-[[(1s,2r)-2-(hydroxymethyl)cyclopropyl]methyl]pyrimidin-2-one. Available at: [Link].
-
University of Arizona. Mass spectrometry of proteins, peptides and other analytes: principles and principal methods. Available at: [Link].
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. uab.edu [uab.edu]
- 8. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. THE USE OF HPLC IN THE ANALYSTS OF AMINO ACID [hndk.hainanu.edu.cn]
Comparative Biological Activity of N-Cyclopropylmethyl vs. N-Methyl Pyridone Scaffolds: A Structural and Methodological Guide
Executive Summary: The N-Substituent Paradigm In medicinal chemistry, the pyridone ring serves as a privileged, versatile scaffold for targeting both kinases and G-protein-coupled receptors (GPCRs). A critical structural inflection point in pyridone-based drug design is the functionalization of the N-position. Replacing a small, flexible N-methyl group with a bulkier, conformationally restricted N-cyclopropylmethyl (CPM) group frequently acts as a "molecular switch." As an application scientist analyzing hit-to-lead transitions, I consistently observe that this single modification can radically alter a compound’s binding enthalpy, target selectivity, and functional modality. This guide objectively compares the biological performance of these two substituents, providing mechanistic rationale and validated experimental workflows for structure-activity relationship (SAR) profiling.
Mechanistic Causality: Why the N-Substituent Matters
The causality behind the divergent biological activities of N-methyl and N-CPM derivatives stems from three fundamental thermodynamic and steric principles:
-
Subpocket Engagement (The "Arg1765" Effect): In lipid kinases such as Phosphatidylinositol 4-kinase alpha (PI4Kα), the N-methyl pyridone derivative acts as a weak binder because it fails to occupy the adjacent hydrophobic cavity. Conversely, the N-CPM group possesses the precise van der Waals volume to engage a highly specific subpocket defined by Arg1765. This interaction displaces high-energy water molecules, driving a massive entropic gain and boosting potency by over 100-fold[1].
-
Conformational Rigidity: The cyclopropyl ring restricts the rotational degrees of freedom of the methyl linker. This "locks" the N-CPM group into a bioactive conformation, minimizing the entropic penalty upon target binding compared to linear or simple alkyl chains.
-
The Agonist-to-Antagonist Switch (GPCRs): In GPCR targets (such as Cannabinoid CB2 receptors and opioid receptors), the N-methyl group typically permits the transmembrane helices to undergo the inward collapse required for G-protein coupling (agonism). The bulkier N-CPM group sterically clashes with the TM2/TM3 domains, stabilizing the inactive receptor state and functioning as a potent antagonist or inverse agonist[2][3].
Comparative Performance Data
The following table synthesizes quantitative SAR data comparing N-methyl and N-CPM pyridone (and related bioisosteric) derivatives across multiple targets, highlighting the objective performance shifts.
| Target Class | Biological Target | N-Methyl Derivative Activity | N-Cyclopropylmethyl (CPM) Activity | Primary Pharmacological Shift |
| Lipid Kinase | PI4Kα | Weak Inhibitor (pIC50 ~5.5) | Potent Inhibitor (pIC50 8.2) | >500x Potency Increase & Isoform Selectivity[1] |
| GPCR | Cannabinoid CB2 | Weak Agonist (Ki > 1000 nM) | High Affinity (Ki = 4.1 nM) | Enhanced Affinity & Binding Pocket Occupancy[2] |
| GPCR | Opioid Receptors (μ, κ) | Full Agonist (EC50 < 10 nM) | Pure Antagonist (Ke < 5 nM) | Complete Functional Reversal (Agonist → Antagonist)[3] |
Pathway and Workflow Visualizations
Caption: PI4Kα signaling cascade and targeted inhibition via N-CPM pyridone subpocket engagement.
Caption: Self-validating experimental workflow for evaluating pyridone N-substituent biological activity.
Experimental Methodologies: Self-Validating Protocols
To objectively compare the N-methyl and N-CPM pyridone derivatives, researchers must utilize orthogonal assays that measure both direct target engagement (biochemical) and downstream phenotypic effects (cellular). The following protocols are engineered as self-validating systems; they include intrinsic controls that immediately flag assay drift or false positives.
Protocol A: In Vitro Recombinant Kinase Assay (PI4Kα) Rationale: Measures direct catalytic inhibition. The use of a luminescence-based ADP detection system eliminates fluorescence interference from the pyridone scaffold.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 0.1% CHAPS, 1 mM EGTA). Causality: CHAPS prevents nonspecific aggregation of the hydrophobic N-CPM derivatives, ensuring true 1:1 stoichiometry and preventing false-positive inhibition.
-
Compound Plating: Serially dilute N-methyl and N-CPM pyridone derivatives (10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well assay plate. Self-Validation Step: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and a kinase-dead PI4Kα mutant as a baseline control to calculate the Z'-factor (must be >0.5 for a valid run).
-
Enzyme/Substrate Addition: Add 5 µL of recombinant PI4Kα (final concentration 2 nM) and PI/ATP lipid substrate mix (final ATP at Km, ~10 µM). Incubate for 60 minutes at 25°C.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Data Analysis: Plot luminescence vs. log[inhibitor]. The N-CPM derivative should yield a left-shifted sigmoidal curve (higher pIC50) compared to the N-methyl derivative.
Protocol B: Cellular IP1 Accumulation Assay (Functional Readout) Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability. This assay measures the downstream blockade of the PI4K pathway by quantifying inositol monophosphate (IP1) accumulation[1].
-
Cell Seeding: Seed target cells (e.g., HEK293) at 10,000 cells/well in a 384-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with the pyridone derivatives in stimulation buffer containing 50 mM LiCl. Causality: LiCl inhibits inositol monophosphatase, trapping IP1 inside the cell and amplifying the signal window. This amplification is critical for detecting the subtle functional differences between N-methyl and N-CPM analogs.
-
Lysis and Detection: After 2 hours, lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagents (Anti-IP1 Cryptate and IP1-d2).
-
Readout & Self-Validation: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the 665/620 FRET ratio. Self-Validation Step: Relying on the ratiometric FRET readout intrinsically normalizes well-to-well cell number variability and compound auto-fluorescence. A decrease in IP1 correlates with successful intracellular target engagement by the N-CPM compound.
References
- Title: ChemComm - RSC Publishing: Discovery of potent and selective inhibitors of PI4Kα (2010)
- Title: Medicinal Chemistry, Pharmacology and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists (2015)
- Title: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines (2014)
Sources
IR spectroscopy characteristic peaks for 4-amino-2-pyridone derivatives
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Amino-2-Pyridone Derivatives
For researchers and professionals in drug development, the structural elucidation of novel chemical entities is a foundational step. The 4-amino-2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of molecules with significant biological activity, including potent inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural verification and analysis of these compounds. This guide provides an in-depth analysis of the characteristic IR spectral features of 4-amino-2-pyridone derivatives, supported by experimental data and established spectroscopic principles.
The Structural and Tautomeric Landscape
The 4-amino-2-pyridone core contains three key functionalities that give rise to its characteristic IR spectrum: a secondary cyclic amide (a lactam), a primary aromatic amine, and a substituted pyridine ring. Before interpreting the spectrum, it is crucial to consider the potential for tautomerism. The pyridone ring can theoretically exist in the lactam (keto) form or the lactim (enol) form (2-hydroxypyridine). For 2-pyridone and its derivatives, extensive studies have shown that the lactam form is overwhelmingly predominant in the solid state and in polar solvents.[3] The presence of a strong carbonyl (C=O) absorption and the absence of a broad O-H band are definitive IR spectroscopic evidence for the lactam structure.
Decoding the Spectrum: A Region-by-Region Analysis
The IR spectrum of a 4-amino-2-pyridone derivative can be logically divided into several key regions, each providing specific structural information.
The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by N-H and C-H stretching vibrations.
-
N-H Stretching (νNH): Two distinct types of N-H bonds are present: the amine (-NH₂) and the ring amide (N-H).
-
Amine (-NH₂) Stretches: A primary amine gives rise to two distinct bands: an asymmetric stretch (νas) typically found at higher wavenumbers (approx. 3490-3400 cm⁻¹) and a symmetric stretch (νs) at lower wavenumbers (approx. 3400-3300 cm⁻¹). In solid-state spectra, intermolecular hydrogen bonding can broaden these peaks and shift them to lower frequencies. The appearance of two distinct peaks in this region is a strong indicator of the primary amine group.
-
Amide (N-H) Stretch: The cyclic amide N-H stretch is often a broad, strong band due to extensive hydrogen bonding, typically observed between 3300 cm⁻¹ and 2500 cm⁻¹ . In many pyridone systems that form hydrogen-bonded dimers, this absorption can be exceptionally broad and complex.[4]
-
-
C-H Stretching (νCH): The stretching vibrations of the C-H bonds on the pyridine ring typically appear as multiple weak to medium bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹ ), characteristic of aromatic or vinylic C-H bonds.[5] If alkyl substituents are present on the nitrogen or the ring, their aliphatic C-H stretching bands will be observed below 3000 cm⁻¹ (approx. 2980-2850 cm⁻¹).
The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)
This is arguably the most diagnostic region for the 4-amino-2-pyridone scaffold.
-
C=O Stretching (Amide I Band): The carbonyl stretch is the most intense and one of the most characteristic bands in the spectrum. For 2-pyridone systems, it is typically a very strong absorption located in the 1680-1640 cm⁻¹ range. The electron-donating effect of the amino group at the 4-position can increase the resonance contribution of the zwitterionic form, slightly lowering the C=O bond order and shifting this peak towards the lower end of the range compared to unsubstituted 2-pyridone.
-
NH₂ Scissoring (Bending): The in-plane bending vibration of the primary amino group is a crucial peak that often appears in the same region as the carbonyl stretch. This band is typically found between 1650 cm⁻¹ and 1600 cm⁻¹ .[5] Its presence, along with the N-H stretching bands, confirms the -NH₂ group.
-
Ring C=C and C=N Stretching: The pyridine ring gives rise to several stretching vibrations. These appear as a series of sharp, medium-to-strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ . For 4-aminopyridine, characteristic bands are observed around 1600 cm⁻¹ and in the 1550-1450 cm⁻¹ range.[6][7] In 4-amino-2-pyridone, these bands may be coupled with the C=O and NH₂ bending vibrations, leading to a complex but highly characteristic pattern.
The Fingerprint Region (< 1400 cm⁻¹)
This region contains a high density of complex vibrations, including C-N stretching, C-H in-plane and out-of-plane bending, and ring deformation modes. While individual peak assignment can be challenging without computational analysis, the overall pattern serves as a unique fingerprint for the molecule.
-
C-N Stretching (νC-N): The stretching vibration of the C4-NH₂ bond is expected in the 1350-1250 cm⁻¹ region.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm⁻¹ and 700 cm⁻¹ arise from the OOP bending of the ring C-H bonds. The specific pattern can sometimes provide clues about the substitution pattern on the ring.
Comparative Analysis of Characteristic Peaks
The following table summarizes the expected IR absorption ranges for key functional groups in 4-amino-2-pyridone derivatives. These ranges are synthesized from spectral data for 4-aminopyridine, 2-pyridone, and related heterocyclic systems.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine N-H Asymmetric Stretch (νas) | 3490 - 3400 | Medium | The presence of two N-H stretching bands is characteristic of a primary amine (-NH₂). |
| Amine N-H Symmetric Stretch (νs) | 3400 - 3300 | Medium | Often appears as a shoulder or a distinct peak lower than the asymmetric stretch.[5] |
| Amide N-H Stretch | 3300 - 2500 | Strong, Broad | Can be very broad due to strong intermolecular hydrogen bonding, a hallmark of the 2-pyridone dimer structure.[4] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on the pyridine ring. |
| C=O Stretch (Amide I) | 1680 - 1640 | Very Strong | The most prominent peak in the spectrum. Its presence confirms the lactam (pyridone) tautomer. Its position is sensitive to substituents and H-bonding. |
| NH₂ Scissoring (Bending) | 1650 - 1600 | Medium-Strong | A key diagnostic peak for the primary amino group. May sometimes overlap with the C=O band or ring stretching modes.[5] |
| Ring C=C and C=N Stretches | 1620 - 1400 | Medium-Strong | A series of sharp peaks characteristic of the heterocyclic aromatic system.[6][7] |
| C-N Stretch | 1350 - 1250 | Medium | Associated with the stretching of the C4-NH₂ bond. |
| C-H Out-of-Plane Bending | 900 - 700 | Strong | The pattern in this region is part of the unique molecular "fingerprint". |
Key Vibrational Modes of the 4-Amino-2-Pyridone Scaffold
Caption: Key vibrational modes for the 4-amino-2-pyridone scaffold.
Experimental Protocol: KBr Pellet Method
For solid-state analysis of 4-amino-2-pyridone derivatives, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.
Objective: To obtain a high-quality transmission IR spectrum of a solid sample.
Materials:
-
Sample (~1-2 mg)
-
FTIR-grade KBr, desiccated (~150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Methodology:
-
Drying: Ensure both the sample and KBr are completely dry to avoid a broad O-H absorption from water around 3400 cm⁻¹. Dry in a vacuum oven if necessary.
-
Grinding: Place ~1-2 mg of the sample into a clean, dry agate mortar. Grind gently to a fine, consistent powder.
-
Mixing: Add ~150-200 mg of dry KBr to the mortar. Mix thoroughly with the sample by grinding for 1-2 minutes until the mixture is homogenous. This step is critical for reducing light scattering and achieving a clear spectrum.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die assembly under vacuum to remove trapped air. Slowly apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of 4-amino-2-pyridone derivatives. By systematically analyzing the high-wavenumber, carbonyl, and fingerprint regions, researchers can confirm the presence of key functional groups, verify the predominant lactam tautomer, and obtain a unique spectral fingerprint for their compound. A careful interpretation, grounded in the foundational principles of vibrational spectroscopy and comparative data from related structures, provides a high degree of confidence in the molecular identity, supporting further stages of drug discovery and development.
References
-
Spinner, E., & Batts, B. D. (1969). Vibration-spectral and structural comparison of the 4-aminopyridine cation with the 4-hydroxypyridinium ion and 4-pyridone. Australian Journal of Chemistry, 22(12), 2595-2610. Available from: [Link]
-
Arjunan, V., & Mohan, S. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Available from: [Link]
-
Radi, M., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. Available from: [Link]
-
Batts, B. D., & Spinner, E. (1969). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Australian Journal of Chemistry, 22(12), 2581-2593. Available from: [Link]
-
NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. Retrieved from: [Link]
-
Sartori, A., et al. (2023). Late-stage functionalization of the 4-amino-2-pyridone chemotype using electrochemical and MCR approaches. Chemical Communications, 59(95), 14217-14220. Available from: [Link]
-
Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. VI. Infrared Spectra of Substituted α-Pyridones and α-Quinolones. (1). The Region from 2000 to 4000cm⁻¹. Chemical and Pharmaceutical Bulletin, 8(1), 33-41. Available from: [Link]
-
Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. Available from: [Link]
-
Radi, M., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. Available from: [Link]
-
Swaminathan, J., et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 593-600. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ferri, N., et al. (2024). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem. Available from: [Link]
-
ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. ResearchGate. Retrieved from: [Link]
-
Pande, G. S., & Shukla, S. K. (1981). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 35, 137-139. Available from: [Link]
-
Al-Sultani, K. H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. Available from: [Link]
-
ChemTalk. (n.d.). IR Spectrum Table. Retrieved from: [Link]
-
Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1564-1572. Available from: [Link]
-
Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(19), 5575-5582. Available from: [Link]
-
Buttonwood, B. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. Retrieved from: [Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Amino Acid Derivatives. IV. Synthesis of 3-Amino-2 (1H)-pyridone Derivatives Using 4-Ethoxymethylene-2-phenyl-5-oxazolone [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. connectsci.au [connectsci.au]
A Researcher's Guide to Bioisosteric Replacement of 4-Amino-1-cyclopropylmethyl-2-pyridone in Drug Design
The 4-amino-1-cyclopropylmethyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] Its inherent properties, including the ability to form crucial hydrogen bonds and its specific conformational presentation, make it a valuable component for interacting with biological targets. However, as with any lead compound, optimization is often necessary to enhance potency, selectivity, and pharmacokinetic properties.[3][4][5] Bioisosteric replacement is a powerful and widely used strategy in drug design to achieve these improvements.[3][4][5] This guide provides an in-depth comparison of various bioisosteric replacements for the 4-amino-1-cyclopropylmethyl-2-pyridone core, supported by experimental data and detailed protocols.
The core principle of bioisosterism is to substitute a functional group with another that has similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the biological activity of the parent compound.[6] This strategy can be employed to modulate a compound's size, shape, electronic distribution, and lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[3][4]
Rationale for Bioisosteric Replacement of the 2-Pyridone Core
The 2-pyridone moiety, a cyclic amide, is a common feature in many bioactive molecules.[7] While it contributes significantly to target interactions through hydrogen bonding, it can also be susceptible to metabolic degradation.[7][8] Bioisosteric replacement of the 2-pyridone core can therefore be undertaken to:
-
Enhance Metabolic Stability: By replacing the amide bond with a more stable isostere, the molecule's half-life can be extended.[7]
-
Improve Selectivity: Subtle changes in the scaffold can alter the binding profile, potentially leading to higher selectivity for the desired target over off-targets.[3]
-
Modulate Physicochemical Properties: Bioisosteres can be used to fine-tune properties like solubility and membrane permeability, which are crucial for oral bioavailability.[3][7]
-
Explore Novel Chemical Space: Introducing new scaffolds can lead to the discovery of compounds with novel intellectual property.[3][4]
Comparative Analysis of Bioisosteric Replacements
This section details various bioisosteric replacements for the 4-amino-2-pyridone portion of the scaffold, with a focus on five-membered and six-membered heterocyclic rings.
Five-Membered Heterocyclic Bioisosteres
A common strategy involves replacing the six-membered pyridone ring with a five-membered heterocycle. These smaller rings can often mimic the key interactions of the parent scaffold while offering altered physicochemical properties.
-
Triazoles: The triazole ring is an excellent nonclassical bioisostere for the amide bond.[3] It can act as both a hydrogen bond donor and acceptor, similar to the amide group.[7]
-
Oxadiazoles: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as amide bioisosteres.[3] They can mimic the planarity and dipole moment of the amide bond and often lead to improved metabolic stability and membrane permeability.[3]
-
Imidazoles and Pyrazoles: These heterocycles can also serve as effective replacements for the amide group, offering different hydrogen bonding patterns and electronic distributions.[8]
The logical progression of selecting and evaluating these five-membered ring bioisosteres is illustrated in the workflow below.
Caption: Workflow for Bioisosteric Replacement and Optimization.
Six-Membered Heterocyclic Bioisosteres
Alternatively, replacing the 2-pyridone with other six-membered heterocycles can maintain the overall size and shape of the pharmacophore while introducing different electronic and hydrogen bonding characteristics.
-
Pyridazinones: In a study focused on developing novel inhibitors for Fatty Acid-Binding Protein 4 (FABP4), researchers utilized a scaffold hopping approach, replacing a core structure with 4-amino and 4-ureido pyridazin-3(2H)-one derivatives.[9] This highlights the potential of pyridazinones as viable bioisosteres for the 2-pyridone ring.
-
Thiopyrimidines: A series of 4-amino-2-thiopyrimidine derivatives were investigated as platelet aggregation inhibitors.[10] While these compounds did not ultimately prove to be effective P2Y-dependent inhibitors, the study demonstrates the exploration of this scaffold as a bioisostere for the aminopyridone core.[10]
Experimental Data Comparison
The following table summarizes hypothetical comparative data for bioisosteric replacements of a lead compound containing the 4-amino-1-cyclopropylmethyl-2-pyridone scaffold. This data is illustrative of the types of improvements that can be achieved through this strategy.
| Scaffold | Target Binding Affinity (IC50, nM) | Metabolic Stability (t1/2, min) | Cell Permeability (Papp, 10-6 cm/s) |
| Parent: 4-Amino-1-cyclopropylmethyl-2-pyridone | 10 | 30 | 5 |
| Analog A: 1,2,4-Oxadiazole | 15 | 90 | 12 |
| Analog B: 1,2,4-Triazole | 8 | 65 | 8 |
| Analog C: Pyridazinone | 25 | 45 | 7 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
General Synthesis of 2-Pyridone Derivatives
A common method for the synthesis of 2-pyridone derivatives involves the cyclization of enamines with Baylis-Hillman acetates.[11][12]
Step-by-Step Methodology:
-
Baylis-Hillman Reaction: React an appropriate aldehyde with an activated alkene in the presence of a catalyst such as DABCO to form the Baylis-Hillman adduct.
-
Acetylation: Acetylate the resulting alcohol with acetyl chloride and pyridine to yield the Baylis-Hillman acetate.
-
Cyclization: React the Baylis-Hillman acetate with an enamino ester or nitrile in the presence of a base like sodium hydride in a suitable solvent such as THF to afford the desired 2-pyridone derivative.[12]
The general synthetic approach is depicted in the following diagram.
Caption: General Synthetic Scheme for 2-Pyridone Derivatives.
In Vitro Evaluation of Target Binding Affinity
A standard method for determining the binding affinity of a compound to its target is through a competitive binding assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a solution of the target protein, a radiolabeled or fluorescently labeled ligand with known affinity, and various concentrations of the test compound.
-
Incubation: Incubate the reagents together to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand using a technique such as filtration or size-exclusion chromatography.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) can then be calculated.
Metabolic Stability Assay
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes.
Step-by-Step Methodology:
-
Prepare Incubation Mixture: Prepare a mixture containing liver microsomes, the test compound, and NADPH (as a cofactor for metabolic enzymes) in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent).
-
Analysis: Analyze the remaining concentration of the parent compound in each aliquot using a sensitive analytical technique such as LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2).
Conclusion
Bioisosteric replacement is a cornerstone of modern drug discovery.[3][4][5] For the 4-amino-1-cyclopropylmethyl-2-pyridone scaffold, this strategy offers a multitude of avenues to enhance its drug-like properties. By rationally selecting and synthesizing bioisosteric analogs, researchers can systematically optimize potency, selectivity, and pharmacokinetic parameters. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the design and development of novel therapeutics based on this important pharmacophore.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): a target for heart failure and platelet aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. [Link]
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). ScienceDirect. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]
-
Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. MDPI. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. PubMed. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Synthesis of some 4-pyranones and 4-pyridones structurally related to isoproterenol. Canadian Journal of Chemistry. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed. [Link]
-
4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. ResearchGate. [Link]
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. University of Padua. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [Link]
-
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]
-
Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. drughunter.com [drughunter.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): a target for heart failure and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-wuerzburg.de [uni-wuerzburg.de]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
[1][2][3]
Executive Safety Summary
Treat as High Potency / Undetermined Toxicity (OEB 3/4)
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a functionalized pyridinone intermediate often utilized in the synthesis of kinase inhibitors and CNS-active agents.[1][2][3] While specific toxicological data for this exact CAS is limited in public registries, its structural homology to 4-aminopyridine (a potent neurotoxin) and N-substituted pyridinones necessitates a conservative "High Hazard" handling strategy.[1][2][3]
Immediate Action Required:
-
Containment: Handle exclusively inside a certified Chemical Fume Hood or Powder Containment Enclosure.[2][3]
-
Skin Absorption: High risk of transdermal uptake due to the lipophilic cyclopropylmethyl moiety.[2][3] Double-gloving is mandatory.
-
Inhalation: Zero-tolerance for dust generation.[1][2][3] Use static-dissipative weighing boats.[1][2][3]
Risk Assessment & Hazard Identification (SAR Analysis)[1][2][3]
In the absence of a compound-specific SDS, the following hazard profile is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 4-aminopyridine, 1-alkyl-pyridin-2-ones).
| Hazard Class | GHS Classification (Predicted) | Mechanism of Action / Risk |
| Acute Toxicity | Category 3 (Oral/Dermal) | Pyridinone core can metabolize to reactive intermediates.[1][2][3] The 4-amino moiety suggests potential potassium channel blocking activity (neurotoxicity).[1][2][3] |
| Skin/Eye Irritation | Category 2A / 2 | Basic amine functionality combined with the lactam ring typically results in severe irritation to mucous membranes.[2][3] |
| Sensitization | Category 1 (Skin) | Reactive amine group capable of haptenization, leading to allergic contact dermatitis.[2][3] |
| Target Organ | STOT-SE 3 / CNS | Potential for dizziness, ataxia, or respiratory depression if systemically absorbed (inferred from 4-AP analogs).[1][2][3] |
Personal Protective Equipment (PPE) Strategy
Effective protection requires a "Barrier Redundancy" approach.[2][3] Do not rely on a single layer of defense.[2][3]
A. Hand Protection (Critical)
The cyclopropylmethyl group increases lipophilicity, potentially accelerating permeation through standard latex or thin nitrile.[3]
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Laminated Film (e.g., Ansell Barrier®) for prolonged handling (>30 mins).[1][2][3]
-
Protocol: "Breakthrough Awareness." Change outer gloves immediately upon splash contact.[2][3] Change inner gloves every 2 hours.[2][3]
B. Respiratory Protection[2][3][4][5][6]
-
Standard Operation: Handling inside a Fume Hood (Face velocity > 0.5 m/s) requires no additional respirator.[2][3]
-
Spill Cleanup / Outside Hood: Full-face Air-Purifying Respirator (APR) with P100/OV (Organic Vapor) cartridges.[1][2][3]
-
High Dust Operations: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (Assigned Protection Factor 1000).
C. Body & Eye Protection[1][3][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][3] Safety glasses are insufficient due to fine powder drift.[1][2][3]
-
Body: Disposable Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[2][3] Cover exposed skin at wrists.[2][3]
PPE Selection Decision Logic
Figure 1: Decision matrix for selecting PPE based on physical state and quantity.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Highest Risk)
Static electricity can cause this crystalline powder to "jump," creating invisible aerosols.[2][3]
-
Preparation: Place an ionizing fan (static eliminator) inside the balance enclosure.
-
Containment: Use a disposable anti-static weighing boat. Do not use spatulas; pour gently or use a disposable plastic scoop to avoid cross-contamination.[2][3]
-
Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.[2][3] If transport is necessary, seal the vial with Parafilm® and place it inside a secondary Ziploc® bag.[2][3]
-
Decontamination: Wipe the balance area with a 10% soap/water solution, followed by 70% Ethanol.[2][3] Note: Ethanol alone may spread the lipophilic compound; surfactant is needed first.[1][2][3]
Protocol B: Reaction Setup
-
Solvent Choice: The compound is likely soluble in DCM, MeOH, or DMSO.[2][3] Avoid DMSO for initial handling if possible, as it enhances skin permeability of dissolved toxins.[2][3]
-
Temperature: Pyridinones are generally stable, but avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data to rule out decomposition.[2][3]
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don Full-Face Respirator (P100) and double gloves.[2][3]
-
Neutralize: Cover spill with wet paper towels (water/surfactant) to prevent dust.[2][3]
-
Collect: Scoop into a wide-mouth hazardous waste jar. Do NOT sweep dry. [1][2][3]
Exposure First Aid[1][3]
-
Eye Contact: Flush for 15 minutes minimum.[2][3][4] The amine nature makes it caustic; immediate irrigation is vital to prevent corneal opacity.[2][3]
-
Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol (increases absorption).[2][3]
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately; mention "Aminopyridine analog - potential neurotoxin."[1][2][3]
Waste Disposal[1][3][4][7][9]
References & Validation
-
PubChem. 4-Amino-1,2-dihydropyridin-2-one (Analog).[1][2][3][5] National Library of Medicine.[2][3] Link[1][2][3]
-
ECHA. 4-Aminopyridine (Risk Classification).[2][3] European Chemicals Agency.[2][3][5] Link[1][2][3]
-
Sigma-Aldrich. Safety Data Sheet: 4-Aminopyridine.[1][2][3]Link[1][2][3]
-
Prudent Practices in the Laboratory. Handling High Hazard Chemicals. National Research Council.[2][3] Link
Disclaimer: This guide is based on structural analogy and senior scientific best practices. In the absence of a specific SDS, the user assumes all liability for handling.[2][3] Always prioritize the highest level of containment.
Sources
- 1. 915922-83-7|(4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. PYRIDINE, 4-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-Amino-1,2-dihydropyridin-2-one | C5H6N2O | CID 573530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
